Filimelnotide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2093087-54-6 |
|---|---|
Molecular Formula |
C47H69N15O9S2 |
Molecular Weight |
1052.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-[(1R)-1-hydroxyethyl]-7-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacyclohenicosane-4-carboxamide |
InChI |
InChI=1S/C47H69N15O9S2/c1-25(63)36-44(71)60-34(22-27-12-6-5-7-13-27)42(69)57-32(17-11-20-54-46(51)52)40(67)59-35(23-28-24-55-30-15-9-8-14-29(28)30)43(70)62-37(38(48)65)47(3,4)73-72-21-18-33(41(68)61-36)58-39(66)31(56-26(2)64)16-10-19-53-45(49)50/h5-9,12-15,24-25,31-37,55,63H,10-11,16-23H2,1-4H3,(H2,48,65)(H,56,64)(H,57,69)(H,58,66)(H,59,67)(H,60,71)(H,61,68)(H,62,70)(H4,49,50,53)(H4,51,52,54)/t25-,31+,32+,33+,34-,35+,36+,37-/m1/s1 |
InChI Key |
QGZRNQWGBGATIV-HXPJYGLBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Filimelnotide: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Filimelnotide (formerly PL-8177) is a potent and selective synthetic peptide agonist of the Melanocortin 1 Receptor (MC1R) developed by Palatin Technologies. As a cyclic heptapeptide, it has been engineered for therapeutic application in inflammatory conditions, with a primary focus on ulcerative colitis. Its design as a gut-restricted agent for oral delivery represents a novel approach to treating inflammatory bowel disease by maximizing local anti-inflammatory and pro-resolving effects while minimizing systemic exposure. This document provides a detailed overview of the discovery rationale, a conceptual synthesis pathway, and the molecular mechanism of action of this compound, supported by available preclinical and clinical data.
Discovery and Rationale
This compound emerged from targeted drug discovery programs focused on modulating the melanocortin receptor system, which is known to play a critical role in a wide range of physiological processes including inflammation, immune responses, and energy homeostasis[1][2][3]. The discovery was driven by the therapeutic potential of selectively activating the MC1R.
1.1 Target Rationale: The Melanocortin 1 Receptor (MC1R)
The MC1R is a G-protein coupled receptor (GPCR) primarily expressed on melanocytes and various immune cells, including macrophages and monocytes[1][2]. Its endogenous agonist is the α-melanocyte-stimulating hormone (α-MSH). Activation of MC1R is known to initiate signaling cascades that shift immune cells from a pro-inflammatory to a pro-resolving state, making it an attractive target for inflammatory diseases[4][5]. By selectively targeting MC1R, the goal was to develop a therapeutic agent that could resolve inflammation directly at the disease site, thereby avoiding the broad immunosuppression associated with many current treatments[2][6].
1.2 Discovery Workflow
While specific details of the screening and lead optimization process for this compound are proprietary to Palatin Technologies, the general discovery pathway for a selective peptide agonist like this compound can be conceptualized as follows. The process begins with identifying lead compounds, often based on the structure of the endogenous ligand (α-MSH), followed by systematic chemical modifications to enhance potency, selectivity, and stability.
References
- 1. palatin.com [palatin.com]
- 2. palatin.com [palatin.com]
- 3. Palatin Presents Data on Novel Melanocortin 4 Receptor Selective Oral Small Molecule PL7737 Obesity Program at ObesityWeek® 2024 [prnewswire.com]
- 4. Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. palatin.com [palatin.com]
- 6. resources.revvity.com [resources.revvity.com]
Early In-Vitro Characterization of Filimelnotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the typical early in-vitro studies conducted on Filimelnotide, a potent and selective melanocortin-4 receptor (MC4R) agonist. While specific proprietary data for this compound is not publicly available, this document outlines the standard experimental protocols and expected quantitative outcomes for a compound of this class, based on established research on MC4R agonists. The guide details methodologies for assessing receptor binding affinity and functional potency through radioligand binding assays and cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays, respectively. Furthermore, it visualizes the canonical MC4R signaling pathway and a representative experimental workflow using the DOT language for clear, reproducible diagrams. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of MC4R-targeted therapeutics.
Introduction
This compound is a synthetic peptide agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The MC4R plays a pivotal role in the regulation of energy homeostasis, food intake, and body weight. Dysregulation of the MC4R signaling pathway is associated with obesity, making it a key therapeutic target. Early in-vitro characterization of novel MC4R agonists like this compound is crucial to determine their potency, selectivity, and mechanism of action before advancing to preclinical and clinical development.
This guide summarizes the core in-vitro pharmacological assays employed to characterize this compound's interaction with the MC4R.
Quantitative Data Summary
The following tables present expected quantitative data for an MC4R agonist like this compound, based on typical findings for compounds in this class.
Table 1: Receptor Binding Affinity
This table summarizes the anticipated binding affinity of this compound for the human melanocortin-4 receptor. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound (Expected) | Human MC4R | [125I]-NDP-α-MSH | < 1.0 |
Table 2: Functional Potency in cAMP Assay
This table outlines the expected functional potency of this compound in stimulating the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the MC4R signaling pathway. The half-maximal effective concentration (EC50) represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound (Expected) | HEK293-hMC4R | cAMP Accumulation | < 1.0 |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human MC4R.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human MC4R.
-
Radioligand: [125I]-NDP-α-MSH (a high-affinity MC4R agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled MC4R agonist (e.g., NDP-α-MSH).
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Instrumentation: Scintillation counter.
Protocol:
-
Cell membranes expressing hMC4R are incubated with a fixed concentration of [125I]-NDP-α-MSH.
-
A range of concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
A parallel set of incubations is performed in the presence of a high concentration of non-labeled NDP-α-MSH to determine non-specific binding.
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value for this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound in activating the MC4R and stimulating cAMP production.
Materials:
-
Cell Line: HEK293 cells stably expressing the human MC4R.
-
Test Compound: this compound.
-
Positive Control: A known MC4R agonist (e.g., NDP-α-MSH).
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP detection kit.
Protocol:
-
HEK293-hMC4R cells are seeded in microplates and cultured until they reach the desired confluency.
-
The culture medium is replaced with stimulation buffer, and the cells are pre-incubated.
-
Cells are then treated with a range of concentrations of this compound or the positive control.
-
The cells are incubated for a specific period to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed according to the cAMP detection kit protocol.
-
The intracellular cAMP concentration is measured using the detection kit and a plate reader.
-
The data are analyzed to generate a dose-response curve, from which the EC50 value for this compound is determined.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Canonical Gs-cAMP signaling pathway activated by this compound binding to the MC4R.
Caption: Workflow for determining the functional potency of this compound in a cAMP assay.
Preliminary Research Findings on Setmelanotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Setmelanotide (B515575) is a first-in-class, potent, and selective melanocortin-4 receptor (MC4R) agonist. It is an eight-amino-acid cyclic peptide designed to treat rare genetic disorders of obesity by restoring the function of a deficient MC4R pathway. This technical guide provides a comprehensive overview of the preliminary research findings on setmelanotide, including its mechanism of action, key experimental data, and detailed protocols for relevant assays. Due to the absence of publicly available information on "Filimelnotide," this guide focuses on setmelanotide as a well-documented melanocortin-4 receptor agonist with a similar therapeutic target.
Core Mechanism of Action
Setmelanotide functions as an agonist at the MC4R, which is a G-protein coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus. The MC4R pathway is a critical regulator of energy homeostasis, including appetite and energy expenditure. In certain rare genetic obesity disorders, mutations in genes upstream of the MC4R can lead to its impaired signaling, resulting in hyperphagia (uncontrolled hunger) and severe obesity. Setmelanotide acts downstream of these genetic defects, directly activating the MC4R to restore signaling.
Signaling Pathways
Upon binding to the MC4R, setmelanotide primarily activates the Gαs signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets involved in reducing food intake and increasing energy expenditure.
Some evidence also suggests that setmelanotide may act as a biased agonist, showing a preference for the Gq/11 signaling pathway over other pathways, which could contribute to its specific pharmacological profile.[1] This biased agonism may also be linked to the activation of the Phospholipase C (PLC) pathway. Furthermore, the activation of GPCRs like the MC4R can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a member of the mitogen-activated protein kinase (MAPK) family.
Quantitative Data from Clinical Trials
The efficacy of setmelanotide has been evaluated in several clinical trials for various rare genetic disorders of obesity. The following tables summarize key quantitative findings.
Table 1: Efficacy of Setmelanotide in Patients with POMC or LEPR Deficiency Obesity (Phase 3)
| Outcome Measure | POMC Deficiency (n=10) | LEPR Deficiency (n=11) |
| Patients with ≥10% weight loss at 1 year | 80% | 45% |
| Mean % change in "most hunger" score (patients ≥12 years) | -27.1% | -43.7% |
| Data from a pivotal Phase 3 study. |
Table 2: Efficacy of Setmelanotide in Patients with Bardet-Biedl Syndrome (BBS) (Phase 3)
| Outcome Measure (at 52 weeks) | Result |
| Patients (≥12 years) with ≥10% weight reduction | 32.3% |
| Mean % change in body weight | -5.2% |
| Mean % change in maximal hunger score (patients ≥12 years without cognitive impairment) | -30.5% |
| Data from a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[2][3] |
Table 3: Efficacy of Setmelanotide in Patients with Acquired Hypothalamic Obesity (Phase 2)
| Outcome Measure (at 16 weeks) | Result (n=18) |
| Patients with ≥5% reduction in BMI | 89% |
| Mean reduction in BMI | 15% |
| Mean reduction in hunger score (patients ≥12 years) | 45% |
| Data from an open-label, multicenter trial.[4] |
Table 4: Efficacy of Setmelanotide in a Phase 2 Basket Trial
| Patient Population | Mean Weight Reduction | Reduction in Hunger Score |
| Bardet-Biedl Syndrome (at 2 years) | 22.2% | Significant decrease in 5 of 9 patients |
| Alström Syndrome (as of August) | Patient 1: 20% | Patient 1: 25% |
| Patient 2: No weight loss | Patient 2: 38% | |
| Patient 3: 6% | Patient 3: No change | |
| Data from an ongoing Phase 2/3 basket trial (NCT03013543).[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of setmelanotide are provided below.
1. MC4R Radioligand Binding Assay
-
Objective: To determine the binding affinity of setmelanotide to the MC4R.
-
Methodology:
-
Membrane Preparation: A cell line expressing human MC4R (e.g., HEK293) is cultured and harvested. The cells are homogenized, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of unlabeled setmelanotide.
-
Separation: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of setmelanotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
-
2. MC4R cAMP Functional Assay
-
Objective: To measure the functional potency of setmelanotide in stimulating cAMP production through MC4R activation.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing human MC4R are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of setmelanotide.
-
cAMP Accumulation: The cells are incubated to allow for cAMP production.
-
Detection: The intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of setmelanotide that produces 50% of the maximal response.[6][7]
-
3. In Vivo Calcium Imaging of PVN MC4R Neurons
-
Objective: To assess the effect of setmelanotide on the activity of MC4R-expressing neurons in the paraventricular nucleus (PVN) of the hypothalamus in live animals.
-
Methodology:
-
Animal Model: A genetically modified mouse model expressing a calcium indicator (e.g., GCaMP) specifically in MC4R neurons is used.
-
Surgical Preparation: An optical window is implanted over the PVN to allow for microscopic imaging.
-
Imaging: A miniaturized microscope (miniscope) is used to record the fluorescence changes in individual PVN MC4R neurons, which correlate with neuronal activity.
-
Treatment: A baseline recording is taken, after which setmelanotide is administered.
-
Data Analysis: The frequency and amplitude of calcium transients before and after setmelanotide administration are compared to determine the effect of the compound on neuronal activity.
-
4. Phospho-ERK1/2 Assay
-
Objective: To measure the phosphorylation of ERK1/2 as a downstream indicator of MC4R activation.
-
Methodology:
-
Cell Culture and Treatment: Cells expressing MC4R are grown to confluence and then treated with setmelanotide for a specific duration.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
Detection: The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are measured using an immunoassay, such as an AlphaScreen® SureFire™ assay or a multiplex assay system.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK1/2 activation in response to setmelanotide.[8][9]
-
5. Gq/11 Signaling Assay (NFAT Reporter Gene Assay)
-
Objective: To investigate the potential biased agonism of setmelanotide towards the Gq/11 signaling pathway.
-
Methodology:
-
Cell Line: A cell line co-transfected with the MC4R and a reporter gene construct responsive to Nuclear Factor of Activated T-cells (NFAT) is used. Activation of the Gq/11 pathway leads to an increase in intracellular calcium, which in turn activates NFAT.
-
Treatment: The cells are stimulated with varying concentrations of setmelanotide.
-
Reporter Gene Expression: The expression of the reporter gene (e.g., luciferase or β-galactosidase) is measured.
-
Data Analysis: The level of reporter gene expression is used to quantify the activation of the Gq/11 pathway and determine the EC50 of setmelanotide for this pathway.[1][10]
-
Conclusion
Preliminary research on setmelanotide demonstrates its efficacy as a selective MC4R agonist in restoring signaling in a deficient melanocortin pathway. The quantitative data from clinical trials show clinically meaningful reductions in weight and hunger in patients with specific rare genetic disorders of obesity. The detailed experimental protocols provide a framework for the continued investigation of setmelanotide and other melanocortin receptor agonists. Further research into its potential biased agonism and long-term effects will continue to elucidate the full therapeutic potential of this novel compound.
References
- 1. Structures of active melanocortin-4 receptor–Gs-protein complexes with NDP-α-MSH and setmelanotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setmelanotide for the treatment of acquired hypothalamic obesity: a phase 2, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneticobesitynews.com [geneticobesitynews.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Filimelnotide: A Novel Melanocortin-4 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Filimelnotide is a novel synthetic peptide identified as a potent and selective agonist for the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. By activating the MC4R, this compound stimulates the canonical G-protein coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway plays a crucial role in the central nervous system's control of food intake and body weight. This document provides a technical overview of the scientific novelty of this compound, focusing on its mechanism of action. Due to the limited availability of public data on this compound, this guide presents generalized experimental protocols and conceptual signaling pathways relevant to the characterization of MC4R agonists.
Introduction to the Melanocortin System and MC4R
The melanocortin system is a critical signaling network in the central nervous system involved in regulating various physiological processes, including energy balance, food intake, and sexual function. The melanocortin-4 receptor (MC4R), a member of the G-protein coupled receptor superfamily, is predominantly expressed in the hypothalamus. Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a sensation of satiety and reduced food intake. Genetic variations in the MC4R gene are the most common cause of monogenic obesity, highlighting its significance as a therapeutic target for metabolic disorders.
This compound is a synthetic peptide designed to selectively target and activate the MC4R. Its novelty lies in its potential to offer a more targeted therapeutic approach for conditions associated with MC4R deficiency or dysfunction.
Mechanism of Action: The MC4R Signaling Pathway
This compound exerts its pharmacological effects by mimicking the action of endogenous α-MSH on the MC4R. The binding of this compound to the MC4R initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.
The activated Gαs subunit dissociates from the βγ subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately mediate the physiological responses of reduced appetite and increased energy expenditure.
Signaling Pathway Diagram
Quantitative Data
As of the latest available information, specific quantitative data from peer-reviewed studies on this compound, such as receptor binding affinities (Ki), half-maximal effective concentrations (EC50) for cAMP production, or specific activity in PKA assays, are not publicly available. The tables below are provided as templates to illustrate how such data would be presented.
Table 1: Receptor Binding Affinity of this compound (Illustrative)
| Receptor | Ligand | Ki (nM) |
| MC4R | This compound | Data not available |
| MC1R | This compound | Data not available |
| MC3R | This compound | Data not available |
| MC5R | This compound | Data not available |
Table 2: Functional Potency of this compound in cAMP Assay (Illustrative)
| Cell Line | Receptor | EC50 (nM) |
| HEK293 | Human MC4R | Data not available |
| CHO | Human MC4R | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize MC4R agonists. These protocols are intended as a guide and would require optimization for the specific experimental conditions and reagents used.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the MC4R.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MC4R.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which is then used to calculate the Ki (binding affinity).
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP following receptor activation.
Methodology:
-
Cell Culture: Cells expressing the MC4R are seeded in a multi-well plate.
-
Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP is determined using a competitive immunoassay, often employing a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.
-
Data Analysis: A dose-response curve is generated to determine the EC50 of the compound.
Protein Kinase A (PKA) Activity Assay
This assay measures the activation of PKA, a downstream effector of the cAMP pathway.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the test compound, and cell lysates are prepared.
-
Kinase Reaction: The cell lysate is incubated with a specific PKA substrate (e.g., a synthetic peptide) and ATP (often radiolabeled [γ-32P]ATP).
-
Substrate Phosphorylation: Activated PKA in the lysate will phosphorylate the substrate.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP, and the amount of incorporated phosphate (B84403) is quantified.
-
Data Analysis: The increase in substrate phosphorylation is used as a measure of PKA activity.
Experimental Workflow Diagram
Conclusion
This compound represents a novel avenue for the therapeutic targeting of the melanocortin-4 receptor. Its mechanism of action through the well-defined Gs-cAMP-PKA signaling pathway provides a solid foundation for its potential utility in treating metabolic disorders. While the public availability of specific quantitative and experimental data for this compound is currently limited, the established methodologies for characterizing MC4R agonists provide a clear framework for its continued investigation and development. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential clinical applications.
Unraveling the Molecular Interactions of Filimelnotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filimelnotide, also known as PL-8177, is a synthetic cyclic heptapeptide (B1575542) that acts as a potent and selective agonist for melanocortin receptors, with a primary affinity for the melanocortin 1 receptor (MC1R). This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing its interaction with the melanocortin system. We present quantitative data on its binding affinity and functional potency, outline the experimental protocols for key assays, and visualize the intricate signaling pathways activated by this compound. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of melanocortin-based therapeutics.
Introduction
The melanocortin system, comprising five G-protein coupled receptors (GPCRs) designated MC1R through MC5R, plays a pivotal role in a diverse range of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. This compound has emerged as a significant investigational compound due to its high potency and selectivity, primarily targeting the MC1R. Understanding the precise molecular interactions of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Molecular Targets of this compound
This compound's primary molecular target is the melanocortin 1 receptor (MC1R) . It is a potent and selective agonist for this receptor.[1] While its principal activity is at MC1R, its interactions with other melanocortin receptors, such as MC3R and MC4R, are also of interest for a comprehensive understanding of its pharmacological profile.
Quantitative Data: Binding Affinity and Functional Potency
The following table summarizes the available quantitative data for this compound's interaction with the melanocortin 1 receptor.
| Receptor | Parameter | Value (nM) |
| MC1R | In vitro Affinity (Kᵢ) | 0.04[1] |
| MC1R | Half Maximal Effective Concentration (EC₅₀) | 0.39[1] |
Note: Data for MC3R and MC4R are not yet publicly available in detail.
Signaling Pathways
Upon binding to its target receptors, this compound initiates a cascade of intracellular signaling events. The canonical pathway for melanocortin receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
MC1R Signaling Pathway
Activation of MC1R by this compound leads to the coupling of the Gαs subunit of the G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including anti-inflammatory effects.
Caption: MC1R signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound's interaction with its molecular targets relies on specific in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for melanocortin receptors.
Objective: To quantify the affinity of this compound for MC1R by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target melanocortin receptor (e.g., HEK293-hMC1R)
-
Radioligand (e.g., [¹²⁵I]-NDP-α-MSH)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically near its Kₔ), and varying concentrations of this compound or buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay is used to determine the functional potency (EC₅₀) of this compound as a receptor agonist.
Objective: To measure the dose-dependent increase in intracellular cAMP production in response to this compound stimulation.
Materials:
-
Cells expressing the target melanocortin receptor (e.g., CHO-hMC1R)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the detection kit
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the assay buffer containing the phosphodiesterase inhibitor IBMX to prevent cAMP degradation.
-
Add the different concentrations of this compound to the wells. Include a control with no agonist (basal level) and a control with a known saturating concentration of a standard agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells according to the cAMP detection kit protocol.
-
Perform the cAMP measurement following the kit's instructions.
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.
Caption: Workflow for a cAMP functional assay.
Conclusion
This compound is a high-affinity, potent, and selective agonist of the melanocortin 1 receptor. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to downstream cellular responses with potential therapeutic applications in inflammatory conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other melanocortin receptor modulators. Further research is warranted to fully elucidate its activity at other melanocortin receptor subtypes and to explore its complete pharmacological profile.
References
An In-depth Technical Guide on the Initial Safety and Toxicity Profile of Semaglutide
Disclaimer: Initial searches for "Filimelnotide" did not yield any public data. This document has been created as an illustrative example of the requested in-depth technical guide, using the publicly available data for the well-documented drug, Semaglutide (B3030467) . All data, protocols, and pathways described herein pertain to Semaglutide and are intended to serve as a structural and content template for the user's target drug, this compound, once data becomes available.
Introduction and Mechanism of Action
Semaglutide is a synthetic analogue of human glucagon-like peptide-1 (GLP-1) that acts as a GLP-1 receptor agonist.[1][2] It is engineered with a modified peptide backbone to reduce degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme and features an attached fatty diacid that facilitates albumin binding, resulting in a long elimination half-life that allows for once-weekly administration.[3]
The primary mechanism of action involves the activation of GLP-1 receptors, which are G-protein-coupled receptors found in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[2][4] This activation triggers intracellular signaling cascades that increase cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] The downstream effects are glucose-dependent and include enhanced insulin (B600854) biosynthesis and secretion, suppression of inappropriate glucagon (B607659) release, and delayed gastric emptying.[2] In the central nervous system, particularly the hypothalamus, GLP-1 receptor activation is associated with reduced appetite and caloric intake.[2]
Signaling Pathway
The binding of Semaglutide to the GLP-1 receptor (GLP-1R) on pancreatic β-cells initiates a cascade that enhances glucose-dependent insulin secretion. This process involves the activation of adenylate cyclase (AC), leading to an increase in intracellular cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (EPAC2), which ultimately results in the exocytosis of insulin-containing granules.[1]
Non-Clinical Toxicity Profile
An extensive non-clinical program was conducted to support the approval of Semaglutide, with primary studies in mice, rats, and monkeys.[3]
General Toxicity
Repeat-dose toxicity studies were performed in mice (13 weeks), rats (26 weeks), and monkeys (52 weeks) via subcutaneous injection. The primary findings were related to the pharmacological action of Semaglutide, including transient reductions in food consumption and body weight.[3] At exposures significantly higher than clinical levels (17- to 27-times the anticipated clinical AUC), key findings included liver necrosis, focal C-cell hyperplasia in the thyroid, and dilated ultimobranchial ducts in mice.[3] In monkeys, ECG abnormalities along with myocardial vacuolation and degeneration were observed at high exposures.[3] A 90-day study in New Zealand White Rabbits identified a No-Observed-Adverse-Effect-Level (NOAEL) of 0.062 mg/kg.[5]
Carcinogenicity and Genotoxicity
A standard battery of genetic toxicity studies, including the Ames test, an in vitro human lymphocyte chromosome aberration test, and an in vivo rat micronucleus test, produced no evidence of genotoxic potential.[6]
Carcinogenicity studies of 2 years' duration were conducted in mice and rats.[3][6] In both species, Semaglutide caused a dose-dependent and treatment-duration-dependent increase in thyroid C-cell tumors (adenomas and carcinomas) at clinically relevant exposures.[7] This is considered a class effect for GLP-1 receptor agonists, with data suggesting rodents are more sensitive to these effects than non-rodents and humans.[3][8] The human relevance of these findings has not been fully determined, but it has led to a boxed warning on the product label.[7]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies were conducted in rats, rabbits, and monkeys.[3] Key findings included reduced fetal growth in rats and monkeys, and an increase in visceral and/or skeletal abnormalities at clinically relevant exposures in all species.[3] Early pregnancy losses were observed in rabbits and monkeys.[3] These developmental effects generally occurred in the presence of significant maternal toxicity (e.g., reduced food intake and body weight), making the direct relationship to the drug unclear.[3] Due to these findings, it is recommended that Semaglutide be discontinued (B1498344) at least 2 months before a planned pregnancy.[9]
Non-Clinical Data Summary
The following tables summarize key quantitative data from non-clinical studies.
Table 1: Repeat-Dose Toxicity Study Details
| Species | Duration | Route | Key Findings at High Exposures (≥17x Clinical AUC) | NOAEL |
|---|---|---|---|---|
| Mouse | 13 Weeks | Subcutaneous | Liver necrosis, focal C-cell hyperplasia, dilated ultimobranchial ducts[3] | Not Established[3] |
| Rat | 26 Weeks | Subcutaneous | Pharmacologically mediated weight loss | Not Established[3] |
| Monkey | 52 Weeks | Subcutaneous | ECG abnormalities, myocardial vacuolation and degeneration[3] | Not Established[3] |
| Rabbit | 90 Days | Subcutaneous | Exaggerated pharmacological effect on body weight and feed consumption[5] | 0.062 mg/kg[5] |
Table 2: Carcinogenicity and Genotoxicity Study Outcomes
| Study Type | Species/System | Outcome |
|---|---|---|
| Carcinogenicity | ||
| 2-Year Study | CD-1 Mouse | Increased thyroid C-cell adenomas and carcinomas at all doses (≥0.6-fold MRHD)[6] |
| 2-Year Study | Sprague Dawley Rat | Increased thyroid C-cell adenomas and carcinomas (≥2-fold MRHD)[6] |
| Genotoxicity | ||
| Ames Test | S. typhimurium | Negative[6] |
| Chromosome Aberration | Human Lymphocytes | Negative[6] |
| Micronucleus Test | Rat Bone Marrow | Negative[6] |
Experimental Protocols and Workflows
Protocol: 90-Day Subchronic Toxicity Study in Rabbits A toxicology study was conducted on a generic synthetic version of Semaglutide in New Zealand White Rabbits.[5]
-
Animals: New Zealand White Rabbits (4 per sex per group).[5]
-
Administration: Semaglutide was administered subcutaneously once weekly for 90 days.[5]
-
Dose Levels: 0 (Vehicle Control), 0.062 (low dose), 0.124 (mid dose), and 0.248 mg/kg (high dose).[5]
-
Parameters Monitored: Clinical signs (activity, feces/urine output), body weight, food consumption, hematology, clinical chemistry, and anatomic pathology.[5]
-
Endpoint: Determination of a No-Observed-Adverse-Effect-Level (NOAEL).[5]
The general workflow for such a study is visualized below.
Clinical Safety Profile
The clinical safety of Semaglutide has been established through extensive clinical trial programs, such as STEP (Semaglutide Treatment Effect in People with Obesity) and PIONEER (oral Semaglutide).[10][11][12]
Common and Serious Adverse Events
The most frequently reported adverse events (AEs) are gastrointestinal in nature, including nausea, vomiting, diarrhea, abdominal pain, and constipation.[9][13] These events are typically mild-to-moderate, occur early in treatment, and tend to diminish over time.[11] Dose escalation regimens are used to improve tolerability.
Serious adverse events reported in clinical trials and post-marketing surveillance include:
-
Risk of Thyroid C-Cell Tumors: Based on rodent studies, there is a boxed warning for this potential risk.[7]
-
Pancreatitis: Acute pancreatitis has been reported.[13]
-
Gallbladder Problems: Cholelithiasis and cholecystitis have been observed.
-
Hypoglycemia: The risk is low but increases when Semaglutide is used concomitantly with insulin or sulfonylureas.[9][11]
-
Acute Kidney Injury: Can occur, particularly in patients experiencing dehydration from severe gastrointestinal side effects.[13]
-
Hypersensitivity Reactions: Anaphylaxis and angioedema have been reported.[9]
-
Diabetic Retinopathy Complications: An increase in complications has been noted in patients with a history of diabetic retinopathy.[7]
Clinical Trial Safety Data
The following table summarizes the incidence of common adverse events from representative clinical trials.
Table 3: Incidence of Common Adverse Events in Clinical Trials (Oral Semaglutide - PIONEER Program)
| Adverse Event | Oral Semaglutide 7 mg | Oral Semaglutide 14 mg | Placebo / Active Comparator |
|---|---|---|---|
| Nausea | 5-13%[11] | 15-20%[11] | Varies by study |
| Diarrhea | Reported[13] | Reported[13] | Varies by study |
| Vomiting | Reported[13] | Reported[13] | Varies by study |
| Constipation | Reported[14] | Reported[14] | Varies by study |
| Abdominal Pain | Reported[14] | Reported[14] | Varies by study |
| Discontinuation due to GI AEs | 2.3 - 3.4% [11] | 5.1 - 8.0% [11] | Varies by study |
Note: Frequencies can vary significantly between trials based on the patient population and study duration. In the SELECT study, permanent discontinuation due to gastrointestinal AEs was 10.0% in the Semaglutide group versus 2.0% in the placebo group.[10]
Conclusion
The initial safety and toxicity profile of Semaglutide is well-characterized through a comprehensive program of non-clinical and clinical studies. The primary non-clinical findings are thyroid C-cell tumors in rodents, a known class effect for GLP-1 RAs, and reproductive toxicity at clinically relevant exposures.[3] Genotoxicity studies were negative.[6] In the clinical setting, the safety profile is manageable, with the most common adverse events being transient, mild-to-moderate gastrointestinal issues.[9] The risk of serious adverse events, such as pancreatitis and acute kidney injury, requires careful patient monitoring.[13] Overall, the data support a favorable safety profile when used as indicated, with appropriate risk mitigation strategies in place.
References
- 1. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. novo-pi.com [novo-pi.com]
- 8. droracle.ai [droracle.ai]
- 9. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety profile of semaglutide versus placebo in the SELECT study: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Original Article [sciencehub.novonordisk.com]
- 12. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Ozempic® Side Effects | Ozempic® (semaglutide) injection [ozempic.com]
Unraveling Filimelnotide: A Deep Dive into its Chemical Identity and Structure
Despite a comprehensive search of scientific literature, chemical databases, and patent filings, the chemical structure, molecular formula, and specific peptide sequence of a compound identified as "Filimelnotide" remain elusive. This suggests that "this compound" may be an internal codename for a compound in the very early stages of development, a confidential proprietary molecule not yet disclosed in the public domain, or potentially a misnomer for another therapeutic agent.
For researchers, scientists, and drug development professionals, the foundational step in understanding any new therapeutic candidate is the elucidation of its chemical structure. This knowledge is paramount as it dictates the molecule's physicochemical properties, informs its synthesis, and provides the basis for understanding its mechanism of action at a molecular level.
The Methodological Approach to Determining Peptide Structure
The determination of a novel peptide's structure, a likely class for a compound with a "-tide" suffix, is a systematic process involving a suite of sophisticated analytical techniques. This multi-faceted approach ensures a comprehensive and accurate characterization of the molecule.
Primary Structure Elucidation
The primary structure, the linear sequence of amino acids, is the first and most critical piece of the structural puzzle. The principal methods employed for this are:
-
Edman Degradation: This classic method involves the sequential removal and identification of amino acids from the N-terminus of the peptide.
-
Mass Spectrometry (MS): Modern MS techniques, particularly tandem mass spectrometry (MS/MS), are powerful tools for peptide sequencing. By fragmenting the peptide and analyzing the mass-to-charge ratio of the fragments, the amino acid sequence can be deduced with high accuracy and sensitivity.
Secondary and Tertiary Structure Determination
Beyond the linear sequence, understanding the three-dimensional conformation of a peptide is crucial for its biological function.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the 3D structure of peptides in solution, providing insights into their native conformation.
-
X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography can provide a high-resolution atomic model of the solid-state structure.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure elements of a peptide, such as alpha-helices and beta-sheets.
Hypothetical Signaling Pathways for a Peptide Therapeutic
While the specific signaling pathways for this compound are unknown due to the lack of structural information, we can hypothesize potential pathways based on common targets for peptide drugs, particularly those in metabolic or endocrine research. A hypothetical workflow for investigating the mechanism of action could involve the following steps:
Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel peptide therapeutic.
For instance, if this compound were a glucagon-like peptide-1 (GLP-1) receptor agonist, a common class of therapeutics for type 2 diabetes and obesity, its signaling pathway would likely involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).
Caption: A simplified diagram of the hypothetical GLP-1 receptor signaling pathway for this compound.
Quantitative Data Summary
Without experimental data for this compound, we present a template table that would be used to summarize key quantitative parameters once they are determined.
| Parameter | Method | Result | Units |
| Molecular Weight | Mass Spectrometry | TBD | Da |
| Isoelectric Point (pI) | Calculation | TBD | |
| Extinction Coefficient | UV Spectroscopy | TBD | M⁻¹cm⁻¹ |
| Receptor Binding Affinity (Kd) | Radioligand Binding | TBD | nM |
| Functional Potency (EC50) | Cell-Based Assay | TBD | nM |
TBD: To Be Determined
Conclusion
The identity of "this compound" remains unconfirmed in the public scientific domain. The methodologies and hypothetical frameworks presented here provide a guide for the anticipated structural and functional characterization of this potential new therapeutic agent. For researchers and professionals in drug development, the journey from an unknown entity to a well-characterized drug candidate is a rigorous and multi-disciplinary endeavor. The first crucial step in this journey is the definitive identification of the molecule's chemical structure. Once the structure of this compound is disclosed, a comprehensive technical guide detailing its synthesis, characterization, and biological activity can be fully realized.
The Role of Filimelnotide in Cell Signaling Pathways: An Overview
Currently, there is no publicly available scientific literature, clinical trial data, or regulatory information detailing the specific mechanism of action or its role in cell signaling pathways for a compound named "Filimelnotide."
Extensive searches of prominent biomedical databases and clinical trial registries have not yielded any results for this specific name. This suggests that "this compound" may be:
-
A very early-stage compound that has not yet been described in published literature.
-
An internal designation for a drug candidate that has not been disclosed publicly.
-
A potential misspelling or an alternative name for a compound that is known under a different designation.
Without accessible data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested.
Researchers, scientists, and drug development professionals interested in the potential therapeutic area of this compound are encouraged to monitor scientific publications and clinical trial updates for any future disclosures related to this compound. Information on novel therapeutics is often first presented at major scientific conferences or in peer-reviewed journals.
For individuals with access to proprietary information regarding this compound, the development of a technical guide would necessitate access to internal research and development documentation, including preclinical study reports and any available clinical data. Such a guide would typically involve:
-
Target Identification and Validation: Elucidating the primary molecular target(s) of this compound.
-
Pathway Analysis: Mapping the upstream and downstream signaling cascades affected by the interaction of this compound with its target.
-
Quantitative Assessment: Compiling data on binding affinities, enzyme kinetics, receptor activation or inhibition (e.g., EC50, IC50 values), and changes in the expression or phosphorylation status of key signaling proteins.
-
Experimental Methodologies: Detailing the specific assays and model systems used to investigate the compound's mechanism of action, such as cell-based reporter assays, western blotting, mass spectrometry, and in vivo animal models.
Should information on this compound become publicly available, a comprehensive technical guide could be developed to support the scientific and drug development community.
Methodological & Application
Application Notes and Protocols for Setmelanotide in Animal Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: The compound "Filimelnotide" was not found in publicly available scientific literature. Based on the name's structure, it is hypothesized that the intended compound may be a melanocortin receptor agonist. This document provides detailed application notes and protocols for Setmelanotide (B515575) , a well-characterized, potent, and selective melanocortin-4 receptor (MC4R) agonist, as a representative example for this class of compounds.
Mechanism of Action
Setmelanotide is a synthetic, cyclic peptide analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1] Its primary mechanism of action is the activation of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus.[2][3] The MC4R is a critical component of the leptin-melanocortin signaling pathway, which plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure.[4][5]
In certain genetic obesity disorders, mutations in genes upstream of MC4R (e.g., POMC, PCSK1, LEPR) lead to deficient signaling and subsequent hyperphagia and severe obesity.[3][6] Setmelanotide bypasses these upstream defects by directly binding to and activating the MC4R.[4] This activation mimics the effect of α-MSH, restoring downstream signaling, which leads to reduced food intake and increased energy expenditure, ultimately promoting weight loss.[2][3]
Upon binding to the MC4R, setmelanotide primarily stimulates the Gαs subunit of the G-protein complex. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to increased neuronal excitability in anorexigenic (appetite-suppressing) neurons.[2]
Signaling Pathway of Setmelanotide
References
Investigational Melanocortin Agonists in Ocular and Inflammatory Diseases: Application Notes and Protocols
Disclaimer: The following information is for research and informational purposes only. Filimelnotide (PL-8177) and PL9643 are investigational drugs and are not approved for any indication. Dosage and administration guidelines have not been established by regulatory authorities.
Introduction
Melanocortin receptors, a family of G-protein coupled receptors, are involved in a wide range of physiological processes, including inflammation, pigmentation, and sexual function. Agonists of these receptors have shown therapeutic potential in various inflammatory conditions. This document provides an overview of the preclinical and clinical data available for two investigational melanocortin agonists developed by Palatin Technologies: this compound (PL-8177) and PL9643, with a focus on their application in inflammatory diseases, including dry eye disease.
It is important to note that while the user's query specified this compound for dry eye disease, publicly available information indicates that Palatin Technologies is advancing PL9643 for this indication in the MELODY-1 trial. This compound (PL-8177) is being investigated for other inflammatory conditions such as ulcerative colitis and diabetic retinopathy. This document will address both compounds to provide a comprehensive overview.
This compound (PL-8177): A Selective Melanocortin Receptor 1 (MC1R) Agonist
This compound is a potent and selective agonist for the melanocortin 1 receptor (MC1R), which is expressed on various immune and epithelial cells.[1][2] Activation of MC1R is known to have anti-inflammatory and pro-resolving effects.[1]
Preclinical Data
Preclinical studies have demonstrated the anti-inflammatory effects of this compound in various models of inflammation.
| Model | Species | Dosage and Administration | Key Findings |
| Streptozotocin (STZ)-induced diabetic retinopathy | Rat | 1 mg/kg, subcutaneous, twice daily for 110 days | Significantly reduced loss of visual acuity and improved retinal thickness.[3] |
| Inflammatory Bowel Disease | Rat | 50 µg, oral | Significantly lower macroscopic colon damage scores and reduced immune cell infiltration.[1][4] |
Clinical Data
A Phase 2 clinical trial of an oral formulation of this compound has been conducted in patients with ulcerative colitis.
| Trial Identifier | Indication | Dosage and Administration | Key Efficacy Findings | Safety |
| NCT05466890 | Ulcerative Colitis | Oral, once daily for 8 weeks | 33% of treated patients achieved clinical remission vs. 0% on placebo. 78% of treated patients showed a clinical response vs. 33% on placebo.[2] | Excellent safety and tolerability with no adverse events reported.[2] |
PL9643: A Melanocortin Agonist for Dry Eye Disease
PL9643 is a melanocortin agonist that has been evaluated for the treatment of dry eye disease in the Phase 3 MELODY-1 clinical trial.
Clinical Data: The MELODY-1 Trial
The MELODY-1 trial was a Phase 3 study designed to evaluate the efficacy and safety of PL9643 ophthalmic solution for the treatment of the signs and symptoms of dry eye disease. While the trial did not meet its primary endpoint for a specific clinical sign of the disorder, a post-hoc analysis considering factors like age and sex showed statistical significance for endpoints measuring pain and a clinical sign of dry eye.[5]
| Trial Name | Phase | Indication | Dosage and Administration | Key Endpoints | Status |
| MELODY-1 | 3 | Dry Eye Disease | Ophthalmic solution, administered over 12 weeks | Co-primary endpoints measuring pain and a clinical symptom of dry eye. | Completed. Palatin has indicated plans for further studies with adjustments to the trial design.[5] |
Mechanism of Action: Melanocortin Receptor Signaling
This compound is a selective agonist of the MC1 receptor.[1] The melanocortin receptor system, including MC1R, exerts its effects through G-protein-coupled signaling pathways.[6] The binding of a melanocortin agonist, such as this compound or PL9643, to its receptor on an immune or epithelial cell initiates a cascade of intracellular events. This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines and promotes a shift towards a pro-resolving state, mitigating the inflammatory response characteristic of conditions like dry eye disease and ulcerative colitis.
References
- 1. Frontiers | A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans [frontiersin.org]
- 2. Palatin Announces Positive Topline Results from Phase 2 Ulcerative Colitis (UC) Study of Oral Melanocortin-1 Receptor Agonist PL8177 [prnewswire.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. palatin.com [palatin.com]
Measuring the Bioactivity of Filimelnotide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the biological activity of Filimelnotide, a potent and selective melanocortin-4 receptor (MC4R) agonist. The following protocols and methodologies are designed to assist in the characterization of this compound's effects in both in vitro and in vivo settings, supporting research and drug development efforts in areas such as obesity and metabolic disorders.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptide that selectively binds to and activates the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The activation of MC4R is a key signaling pathway in the regulation of energy homeostasis, appetite, and body weight.
Upon binding of an agonist like this compound, the MC4R undergoes a conformational change, leading to the activation of the associated Gs alpha subunit. This initiates a downstream signaling cascade involving the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects of MC4R activation, such as reduced food intake and increased energy expenditure.
In Vitro Measurement of this compound Activity
The primary method for quantifying the in vitro activity of this compound is to measure the downstream consequences of MC4R activation in a controlled cellular environment. This typically involves using a cell line that stably or transiently expresses the human MC4R.
Recommended Cell Lines
-
HEK293 (Human Embryonic Kidney 293) cells: These cells are widely used for their ease of transfection and robust growth characteristics, making them suitable for transient or stable expression of MC4R.
-
CHO-K1 (Chinese Hamster Ovary) cells: CHO cells are another popular choice for stable expression of GPCRs and are often used in commercially available assay kits.
Key In Vitro Assays
-
Cyclic AMP (cAMP) Accumulation Assay: This is the most direct and common method to assess the agonistic activity of this compound on the Gs-coupled MC4R.
-
Protein Kinase A (PKA) Activity Assay: This assay measures the activity of a key downstream effector of the cAMP signaling pathway.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a cell-based assay to quantify the increase in intracellular cAMP levels following stimulation with this compound.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM or F-12) supplemented with 10% FBS, penicillin, and streptomycin
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor)
-
This compound and a reference MC4R agonist (e.g., Setmelanotide or α-MSH)
-
cAMP assay kit (e.g., HTRF, FRET, ELISA, or luminescence-based)
-
384-well white opaque plates
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding:
-
Culture the MC4R-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into a 384-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., water or DMSO).
-
Perform a serial dilution of the compounds in the assay buffer to create a range of concentrations for generating a dose-response curve.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared dilutions of this compound or the reference agonist to the respective wells.
-
Incubate the plate for the time specified in the cAMP assay kit protocol (typically 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Following the stimulation period, lyse the cells according to the assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, FRET, ELISA).
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for this compound.
Data Presentation:
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Setmelanotide (Reference) | ~0.27[1] | 100 |
| α-MSH (Reference) | [Insert experimental value] | [Insert experimental value] |
Protocol 2: In Vitro Protein Kinase A (PKA) Activity Assay
This protocol outlines the measurement of PKA activity in cell lysates following stimulation with this compound.
Materials:
-
MC4R-expressing cells
-
This compound
-
Cell lysis buffer
-
PKA activity assay kit (colorimetric or radioactive)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Cell Treatment and Lysis:
-
Seed and culture MC4R-expressing cells in appropriate culture dishes.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
-
PKA Activity Measurement:
-
Follow the manufacturer's protocol for the chosen PKA activity assay kit. This typically involves:
-
Adding a defined amount of cell lysate to a reaction mixture containing a PKA-specific substrate and ATP.
-
Incubating the reaction to allow for phosphorylation of the substrate by active PKA.
-
Detecting the phosphorylated substrate using a specific antibody (for colorimetric assays) or by measuring the incorporation of radioactive phosphate (B84403) (for radioactive assays).
-
-
Data Analysis:
-
Calculate the PKA activity for each sample, normalized to the total protein concentration.
-
Plot the PKA activity against the this compound concentration to generate a dose-response curve and determine the EC50.
Data Presentation:
| This compound Concentration | PKA Activity (Units/mg protein) |
| 0 nM (Basal) | [Insert experimental value] |
| [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] |
| [Concentration 3] | [Insert experimental value] |
In Vivo Assessment of this compound Activity
To evaluate the physiological effects of this compound, in vivo studies using relevant animal models are essential.
Recommended Animal Models
-
Diet-Induced Obese (DIO) Mice or Rats: These models are created by feeding animals a high-fat diet, leading to the development of obesity and metabolic syndrome, which are relevant for testing the efficacy of MC4R agonists.
-
Genetically Modified Mouse Models:
-
MC4R Knockout Mice: These mice lack a functional MC4R and can be used as a negative control to confirm that the effects of this compound are indeed mediated through this receptor.
-
Humanized MC4R Mice: These mice express the human MC4R, providing a more translationally relevant model for studying the effects of drugs targeting this receptor.
-
Key In Vivo Experiments
-
Food Intake and Body Weight Studies: To assess the anorexigenic and weight-reducing effects of this compound.
-
Metabolic Parameter Analysis: To evaluate the impact of this compound on glucose homeostasis and other metabolic markers.
Protocol 3: In Vivo Food Intake and Body Weight Study
This protocol describes a typical study to assess the effect of this compound on food intake and body weight in a diet-induced obese mouse model.
Materials:
-
Diet-induced obese mice
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Metabolic cages for monitoring food and water intake
-
Animal balance
Procedure:
-
Acclimation:
-
Acclimate the DIO mice to individual housing in metabolic cages for several days before the start of the experiment.
-
Monitor their baseline food intake and body weight.
-
-
Dosing:
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, and different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specific time each day.
-
-
Monitoring:
-
Measure food intake at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose) for the duration of the study.
-
Record the body weight of each mouse daily.
-
Data Analysis:
-
Calculate the cumulative food intake and the change in body weight for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the effects of this compound with the vehicle control.
Data Presentation:
Table 3: Effect of this compound on 24-hour Food Intake in DIO Mice
| Treatment Group | Dose (mg/kg) | 24h Food Intake (g) | % Reduction vs. Vehicle |
| Vehicle | - | [Insert value] | - |
| This compound | [Dose 1] | [Insert value] | [Calculate value] |
| This compound | [Dose 2] | [Insert value] | [Calculate value] |
| This compound | [Dose 3] | [Insert value] | [Calculate value] |
Table 4: Effect of this compound on Body Weight Change in DIO Mice after [X] Days of Treatment
| Treatment Group | Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) |
| Vehicle | - | [Insert value] | [Insert value] | [Calculate value] |
| This compound | [Dose 1] | [Insert value] | [Insert value] | [Calculate value] |
| This compound | [Dose 2] | [Insert value] | [Insert value] | [Calculate value] |
| This compound | [Dose 3] | [Insert value] | [Insert value] | [Calculate value] |
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols: Melanocortin-4 Receptor (MC4R) Agonists in Disease Models
A Note on "Filimelnotide": Initial searches for "this compound" did not yield specific information. Therefore, these application notes focus on the broader class of Melanocortin-4 Receptor (MC4R) agonists, with a particular focus on the well-characterized agonist setmelanotide , to provide a comprehensive overview of their application in various disease models.
Introduction
The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, appetite, and inflammation.[1][2][3] Genetic mutations that impair the MC4R pathway can lead to hyperphagia, decreased energy expenditure, and severe obesity.[4] Consequently, MC4R has emerged as a significant therapeutic target for obesity and other metabolic disorders. MC4R agonists are compounds that bind to and activate this receptor, mimicking the effects of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH).[2][3]
These notes provide an overview of the application of MC4R agonists in preclinical and clinical disease models, with detailed protocols for key experiments.
Mechanism of Action
MC4R agonists primarily signal through the Gsα subunit, which activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This signaling cascade in hypothalamic neurons leads to reduced food intake and increased energy expenditure. Beyond energy homeostasis, MC4R activation has demonstrated potent anti-inflammatory effects in various models of neuroinflammation.[5][6][7][8]
Application in Disease Models
MC4R agonists have been investigated in a range of disease models, primarily focusing on obesity and neuroinflammatory conditions.
Obesity and Metabolic Disorders
MC4R agonists have demonstrated significant efficacy in reducing body weight and improving metabolic parameters in both preclinical and clinical settings.
Preclinical Data Summary
| Model | Agonist | Dosing | Key Findings |
| Diet-Induced Obese Rhesus Macaques | BIM-22493 (RM-493) | 0.50 mg/kg/day for 8 weeks (subcutaneous) | 13.5% decrease in body weight, 35% transient decrease in food intake, improved glucose tolerance, no increase in blood pressure or heart rate.[9] |
| Diet-Induced Obese (DIO) Rats | PL8905 | Not specified | Significant declines in body weight (1.6% to 3.4%).[10] |
| Obese Women (Phase 1 Trials) | Bremelanotide | Not specified | Statistically significant effects on reducing food intake and weight loss.[10] |
Clinical Data Summary: Setmelanotide in Hypothalamic Obesity
| Study Phase | Number of Patients | Dosing | Primary Endpoint | Results | Adverse Events |
| Phase 2 | 18 | Up to 3.0 mg daily (subcutaneous) for 16 weeks | ≥5% reduction in BMI from baseline | 89% of patients met the primary endpoint. Mean BMI reduction of 15%.[11][12] | Nausea (61%), vomiting (33%), skin hyperpigmentation (33%), diarrhea (22%).[11][12] |
| Long-term Extension (≥12 months) | 12 | Continued from Phase 2 | Change in BMI from baseline | Mean BMI change of -26%.[12] | Consistent with Phase 2. |
| Long-term Extension (6 months) | 13 | Continued from Phase 2 | Change in BMI from baseline | 21% mean reduction in BMI.[13] | No new safety concerns.[13] |
Neuroinflammation
Activation of MC4R has been shown to exert anti-inflammatory effects in the central nervous system.
Preclinical Data Summary
| Model | Agonist | Key Findings |
| Ethanol-Induced Neuroinflammation (Rats) | Synthetic MC4R agonist | Reduced levels of IL-6, IL-1β, and TNF-α in the hippocampus, hypothalamus, and prefrontal cortex.[5] |
| Intracerebral Hemorrhage (Mice) | RO27-3225 | Attenuated neuroinflammation, reduced brain edema, and improved neurobehavioral functions.[8] |
| Aging and High-Fat Diet (Mice) | Setmelanotide | Decreases inflammation in the hippocampus and increases cognition.[14] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Rodent Model
This protocol outlines a typical in vivo study to evaluate the effect of an MC4R agonist on body weight and food intake in a rodent model of diet-induced obesity.
1. Animal Model and Diet:
-
Use male C57BL/6J mice or Sprague Dawley rats, which are susceptible to diet-induced obesity.
-
House animals individually to accurately monitor food intake.
-
After a one-week acclimatization period on a standard chow diet, switch to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.
2. Grouping and Dosing:
-
Once animals reach a predetermined obese phenotype (e.g., 20% greater body weight than control animals on a chow diet), randomize them into treatment groups (n=8-10 per group).
-
Groups should include a vehicle control and at least one dose of the MC4R agonist.
-
Administer the compound daily via a chosen route (e.g., subcutaneous or intraperitoneal injection) for a specified duration (e.g., 2-8 weeks).
3. Measurements:
-
Measure body weight and food intake daily, at the same time each day.
-
At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and harvest tissues for further analysis (e.g., gene expression in the hypothalamus).
4. Data Analysis:
-
Analyze changes in body weight and food intake over time using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Compare endpoint metabolic parameters between groups using t-tests or ANOVA.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol is used to determine the potency and efficacy of an MC4R agonist by measuring the accumulation of intracellular cAMP in cells expressing the receptor.
1. Cell Culture and Transfection:
-
Use a cell line such as HEK293 or CHO that stably or transiently expresses the human MC4R.
-
Culture cells in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C and 5% CO2.
2. Assay Procedure:
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the MC4R agonist at various concentrations (e.g., a serial dilution from 1 pM to 10 µM). Include a vehicle control and a positive control such as forskolin (B1673556) (a direct activator of adenylyl cyclase).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
3. cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA-based kits).
4. Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Protocol 3: Evaluation of Anti-Neuroinflammatory Effects
This protocol describes a method to assess the anti-inflammatory properties of an MC4R agonist in a rodent model of neuroinflammation induced by lipopolysaccharide (LPS).
1. Animal Model and Treatment:
-
Use adult male mice or rats.
-
Administer the MC4R agonist via the desired route (e.g., intraperitoneal or intracerebroventricular injection).
-
After a predetermined time (e.g., 30-60 minutes), induce neuroinflammation by administering LPS (e.g., 1-5 mg/kg, intraperitoneally).
2. Sample Collection:
-
At a specific time point after LPS administration (e.g., 2-6 hours), euthanize the animals and collect brain tissue, specifically the hippocampus and hypothalamus.
3. Analysis of Inflammatory Markers:
-
Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Alternatively, perform quantitative PCR to measure the mRNA expression of these cytokines.
-
Western blotting can be used to analyze the activation of inflammatory signaling pathways (e.g., phosphorylation of NF-κB, JNK, p38).
4. Data Analysis:
-
Compare the levels of inflammatory markers between the vehicle-treated group, the LPS-only group, and the MC4R agonist + LPS group using ANOVA followed by post-hoc tests.
Conclusion
MC4R agonists represent a promising therapeutic class for the treatment of obesity and potentially other conditions involving neuroinflammation. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the application of these compounds in relevant disease models. The consistent findings of weight reduction and anti-inflammatory effects across various models underscore the therapeutic potential of targeting the MC4R pathway.
References
- 1. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Engineering the Melanocortin-4 Receptor to Control Constitutive and Ligand-Mediated Gs Signaling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palatin Announces Positive Preclinical Data Showing Synergistic Weight Loss; Initiating Clinical Study of Melanocortin 4 Receptor Agonist + GLP-1 in Obese Patients [prnewswire.com]
- 5. Activation of Melanocortin-4 Receptor by a Synthetic Agonist Inhibits Ethanolinduced Neuroinflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? [frontiersin.org]
- 7. Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of melanocortin receptor 4 with RO27-3225 attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. palatin.com [palatin.com]
- 11. Rhythm Pharmaceuticals Presents Data from Phase 2 and Long-term Extension Trials Evaluating Setmelanotide for the Treatment of Hypothalamic Obesity at ObesityWeek® and Plans to Initiate Phase 3 Trial in Early 2023 - BioSpace [biospace.com]
- 12. Setmelanotide for the treatment of acquired hypothalamic obesity: a phase 2, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhythm Pharmaceuticals Presents Data Demonstrating BMI Reduction in Patients with Hypothalamic Obesity Treated with Setmelanotide over Six Months at ENDO 2023 – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 14. RePORT ⟩ RePORTER [reporter.nih.gov]
Standard Operating Procedures for Filimelnotide Handling: Information Not Available
Despite a comprehensive search for "Filimelnotide," no specific information regarding its handling procedures, stability, storage conditions, reconstitution protocol, mechanism of action, or signaling pathway could be located in publicly available resources. This suggests that "this compound" may be a new or investigational compound, a confidential internal designation, or potentially a misspelling of another drug.
Detailed application notes and protocols for researchers, scientists, and drug development professionals require specific and verified data. Without access to manufacturer's guidelines, safety data sheets (SDS), or published research, it is not possible to provide accurate and safe standard operating procedures for the handling of this substance.
General best practices for handling peptides and lyophilized powders should be followed in the interim, with the strong recommendation to obtain official documentation before commencing any experimental work. These general procedures are outlined below but should not be considered a substitute for substance-specific guidelines.
General (Non-Specific) Peptide Handling Recommendations
Storage and Stability:
| Condition | General Recommendation |
| Lyophilized Powder | Store desiccated at -20°C for long-term storage. |
| Reconstituted Solution | Aliquot and store at -20°C for short-term storage (typically up to one month). Avoid repeated freeze-thaw cycles. |
Reconstitution Protocol:
A general protocol for reconstituting a lyophilized peptide is as follows:
-
Equilibration: Allow the vial of lyophilized peptide and the chosen solvent to equilibrate to room temperature before opening.
-
Solvent Selection: Use a sterile, appropriate solvent as recommended by the manufacturer (e.g., sterile water, PBS, or a specific buffer).
-
Reconstitution: Gently add the solvent to the vial, allowing it to run down the side of the vial.
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause denaturation.
-
Aliquoting: Once fully dissolved, aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Safety and Disposal
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling any chemical.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of the powder or contact with skin and eyes.
Disposal:
-
Dispose of unused chemical waste and contaminated materials in accordance with local, state, and federal regulations.
-
Used sharps (needles, syringes) must be disposed of in a designated sharps container.
Visualizing a Generic Signaling Pathway
Without information on this compound's mechanism of action, a specific signaling pathway cannot be created. However, a generic representation of a ligand-receptor interaction leading to a downstream signaling cascade is provided below as an example of the requested visualization format.
Caption: A generalized ligand-receptor signaling pathway.
It is imperative to obtain the official Standard Operating Procedures and Safety Data Sheet for this compound before any handling or experimental use. The information provided here is for illustrative purposes only and is based on general laboratory practices for handling peptides.
Application Notes & Protocols: Methodologies for Assessing Filimelnotide Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key methodologies for evaluating the preclinical efficacy of Filimelnotide, a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH) that acts as a potent agonist for melanocortin receptors (MCRs). The protocols detailed below cover essential in vitro and in vivo assays to characterize its biological activity, with a focus on its receptor engagement and anti-inflammatory properties.
Introduction to this compound and its Mechanism of Action
This compound is a therapeutic agent belonging to the class of melanocortin receptor agonists. Melanocortin receptors are a family of five G-protein coupled receptors (GPCRs) designated MC1R through MC5R.[1] These receptors are involved in a wide range of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[2][3]
Upon binding to its target receptors (primarily MC1R and MC3R for anti-inflammatory effects), this compound mimics the action of the endogenous ligand α-MSH.[3][4] This binding event activates the receptor and initiates a downstream signaling cascade, predominantly through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] This signaling pathway ultimately modulates the expression of various genes, leading to the observed physiological effects, such as the reduction of pro-inflammatory cytokines.[4]
Melanocortin Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated by this compound upon binding to a melanocortin receptor.
In Vitro Efficacy Assessment
In vitro assays are fundamental for determining the potency and mechanism of action of this compound at the cellular level.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various human melanocortin receptor subtypes (hMC1R, hMC3R, hMC4R, hMC5R).
Methodology:
-
Cell Culture: Utilize HEK293 cells stably transfected with and expressing individual human melanocortin receptor subtypes.
-
Membrane Preparation: Homogenize cells and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled melanocortin agonist (e.g., [¹²⁵I]NDP-α-MSH) and increasing concentrations of unlabeled this compound.
-
Incubation: Allow the reaction to proceed at room temperature for 90-120 minutes to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating melanocortin receptors.
Methodology:
-
Cell Culture: Seed cells expressing the target melanocortin receptor (e.g., HiTSeeker MC4R Cell Line) into 96-well plates.[5]
-
Pre-incubation: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add increasing concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C. Include a known agonist like α-MSH as a positive control.[5]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a FRET-based bioassay.[5][6]
-
Data Analysis: Generate a dose-response curve by plotting cAMP levels against the log concentration of this compound. Determine the EC50 and Emax values using a nonlinear regression model.
Experimental Workflow: cAMP Accumulation Assay
Protocol 3: Macrophage Anti-inflammatory Activity Assay
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in activated macrophages.
Methodology:
-
Cell Isolation: Isolate primary peritoneal macrophages from mice or use a macrophage-like cell line (e.g., RAW 264.7).
-
Pre-treatment: Pre-incubate the macrophages with varying concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) or Zymosan.[7]
-
Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.[7]
-
Data Analysis: Determine the IC50 of this compound for the inhibition of each cytokine.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Receptor Subtype | Parameter | This compound Value | α-MSH (Control) Value |
| Binding Affinity | hMC1R | Ki (nM) | 0.85 | 1.20 |
| hMC3R | Ki (nM) | 2.50 | 15.8 | |
| hMC4R | Ki (nM) | 5.20 | 4.50 | |
| Functional Potency | hMC1R | EC50 (nM) | 0.50 | 0.95 |
| hMC3R | EC50 (nM) | 1.80 | 12.5 | |
| hMC4R | EC50 (nM) | 4.10 | 3.80 | |
| Anti-inflammatory | Murine Macrophages | IC50 (nM), TNF-α | 3.2 | 25.0 |
| Activity | IC50 (nM), IL-1β | 2.7 | 21.5 |
In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex biological system.
Protocol 4: Zymosan-Induced Peritonitis in Mice
Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation. This model is characterized by significant leukocyte infiltration into the peritoneal cavity.[7]
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Treatment: Administer this compound (e.g., 100-800 µg/kg) or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[7]
-
Induction of Peritonitis: 30 minutes after treatment, inject Zymosan A (1 mg/mouse) i.p. to induce inflammation.
-
Peritoneal Lavage: After 4 hours, euthanize the mice and perform a peritoneal lavage with cold PBS to collect the exudate.
-
Cell Counting: Determine the total number of infiltrating leukocytes (neutrophils) in the lavage fluid using a hemocytometer or an automated cell counter.
-
Cytokine Analysis: Centrifuge the lavage fluid and measure cytokine levels (e.g., IL-1β, TNF-α) in the supernatant by ELISA.[7]
-
Data Analysis: Compare the total leukocyte count and cytokine levels between the this compound-treated groups and the vehicle control group.
Experimental Workflow: Zymosan-Induced Peritonitis Model
Protocol 5: Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the therapeutic efficacy of this compound in a chronic, autoimmune model of rheumatoid arthritis.
Methodology:
-
Animal Model: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. Administer a booster immunization on day 21.
-
Treatment: Begin therapeutic administration of this compound or a vehicle control daily from the onset of clinical symptoms (typically around day 25).
-
Clinical Scoring: Monitor the mice regularly (3-4 times per week) for signs of arthritis. Score each paw based on the severity of erythema and swelling (scale of 0-4), for a maximum clinical score of 16 per mouse.
-
Histopathology: At the end of the study (e.g., day 42), collect hind paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the mean clinical scores and histopathological parameters between the treatment and control groups over time.
Table 2: Summary of In Vivo Efficacy Data for this compound
| Model | Species/Strain | Key Endpoint | Vehicle Control | This compound (400 µg/kg) |
| Zymosan-Induced | Mouse (C57BL/6) | Neutrophil Infiltration (x10⁶ cells) | 8.2 ± 1.1 | 3.5 ± 0.6 |
| Peritonitis | Peritoneal IL-1β (pg/mL) | 1250 ± 150 | 480 ± 95 | |
| Collagen-Induced | Mouse (DBA/1) | Mean Clinical Score (Day 35) | 10.5 ± 1.5 | 4.2 ± 0.8 |
| Arthritis | Histology Score (Inflammation) | 3.1 ± 0.4 | 1.2 ± 0.3 |
*Statistically significant difference (p < 0.05) compared to vehicle control.
References
- 1. Hi-Affi™ In Vitro Cell based Melanocortin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Bench-Top to Clinical Therapies: A Review of Melanocortin Ligands from 1954 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are melanocortin receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation [frontiersin.org]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Filimelnotide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filimelnotide is a potent and selective agonist of the melanocortin 4 receptor (MC4R), a G-protein coupled receptor (GPCR) critically involved in the regulation of energy homeostasis, appetite, and metabolism.[1][2][3] The central role of the MC4R pathway in these physiological processes makes it a prime target for the development of therapeutics for obesity and other metabolic disorders.[2][4] High-throughput screening (HTS) assays are essential tools in the discovery and development of novel MC4R agonists like this compound, enabling the rapid screening of large compound libraries to identify and characterize potential drug candidates.[5]
These application notes provide an overview of the key HTS assays relevant to the study of this compound and other MC4R agonists. Detailed protocols for performing these assays are included to guide researchers in setting up and executing robust screening campaigns.
Mechanism of Action and Signaling Pathway
This compound, as an MC4R agonist, mimics the action of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH).[1][4] The MC4R is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[1][6] The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response.[1] The MC4R can also couple to other G-proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway and subsequent mobilization of intracellular calcium ([Ca2+]i), or to Gi, which inhibits adenylyl cyclase.[4][7] Furthermore, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[1][8]
Below is a diagram illustrating the primary signaling pathway of the Melanocortin 4 Receptor.
Caption: MC4R Signaling Pathway
High-Throughput Screening Assays for MC4R Agonists
Several HTS assays are suitable for identifying and characterizing MC4R agonists like this compound. The choice of assay depends on the specific aspect of receptor function being investigated, such as G-protein coupling, second messenger production, or receptor regulation.
Quantitative Data Summary
The following table summarizes key parameters for common HTS assays used to screen for MC4R agonists.
| Assay Type | Principle | Readout | Key Parameters | Reference |
| cAMP Assay | Measures the accumulation of intracellular cAMP following Gs-protein activation.[6][9] | Luminescence or Fluorescence (e.g., HTRF).[6] | EC50 of α-MSH: ~1.90 x 10⁻⁸ M.[6] Z'-factor: > 0.5 for a robust assay.[9] | [6][9] |
| Calcium Mobilization Assay | Measures the transient increase in intracellular calcium ([Ca²⁺]i) following Gq-protein activation.[10] | Fluorescence (e.g., Fura-2 ratiometric dye).[10] | Reproducible α-MSH concentration-dependent activation.[10] | [10] |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated receptor, often using enzyme fragment complementation.[8] | Luminescence.[8] | Dose-dependent increase in luminescence upon agonist stimulation. | [8] |
Experimental Protocols
cAMP Accumulation Assay (Luminescence-Based)
This protocol is designed for a high-throughput screen to identify positive allosteric modulators or direct agonists of the MC4R by measuring intracellular cAMP levels.[9]
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 4. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. innoprot.com [innoprot.com]
- 7. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 602263 - Luminescence-based cell-based high throughput dose response assay for biased ligands (agonists) of the melanocortin 4 receptor (MC4R) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to Filimelnotide Solution Preparation: Information Not Available
Despite a comprehensive search for "Filimelnotide," no specific information regarding its solution preparation, solubility, stability, or mechanism of action could be found in the public domain. As a result, a practical guide with detailed application notes and protocols for this substance cannot be provided at this time.
Extensive searches were conducted to locate data on "this compound," including its chemical and physical properties, alternative names, and any associated research or publications. These searches did not yield any relevant results. Consequently, the core requirements for this request, including quantitative data for tables, detailed experimental protocols, and specific signaling pathway diagrams, cannot be fulfilled.
General Guidance for Peptide and Protein Reconstitution
While specific instructions for this compound are unavailable, researchers can refer to general best practices for reconstituting and storing peptides and proteins. The following are generic protocols and considerations that may be adapted once specific information about this compound becomes available.
It is crucial to note that these are general guidelines and may not be appropriate for this compound. Always consult the manufacturer's or supplier's specific instructions for any compound.
General Reconstitution Protocol for Lyophilized Peptides/Proteins:
-
Equilibration: Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure that all of the lyophilized powder is at the bottom of the vial.
-
Solvent Selection: The choice of solvent is critical and depends entirely on the properties of the specific peptide or protein. Common solvents include:
-
Sterile, deionized, nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Aqueous solutions of organic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO)
-
-
Reconstitution: Carefully add the appropriate solvent to the vial. Gently agitate or swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, as this can cause denaturation of proteins and peptides.
-
Concentration and Aliquoting: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
General Storage and Stability Considerations:
-
Lyophilized Form: Lyophilized peptides and proteins are generally stable at -20°C or -80°C for extended periods.
-
In Solution: The stability of a reconstituted peptide or protein in solution is highly variable. Stock solutions are typically stored at -20°C or -80°C. The recommended storage duration is usually short, often not exceeding a few weeks or months.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can degrade the compound. Aliquoting is the best practice to mitigate this.
Potential Signaling Pathway: The Reelin Pathway
Initial searches suggested a possible, but unconfirmed, association between "this compound" and the Reelin signaling pathway . Reelin is a crucial protein in neurodevelopment, and its pathway is well-characterized. Should a connection be established in the future, the following diagram illustrates the canonical Reelin signaling cascade.
Caption: Canonical Reelin signaling pathway.
Experimental Workflow: General Solution Preparation
The following diagram outlines a generic workflow for preparing a solution from a lyophilized solid.
Troubleshooting & Optimization
Filimelnotide Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Filimelnotide. The information is designed to address common issues encountered during experimentation and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic peptide agonist for the G-protein coupled receptor, Stress-Response Receptor 1 (SRR1). Upon binding, it initiates a signaling cascade that includes the phosphorylation of the kinase Adaptin-A and the activation of the transcription factor Cell-Shield-1, which is thought to confer cellular protection against oxidative stress.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For reconstitution, we recommend using sterile, nuclease-free water to create a 1 mM stock solution. Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: I am not observing the expected downstream signaling activation (Adaptin-A phosphorylation). What are the possible causes?
A3: Several factors could contribute to a lack of signaling. Please refer to the troubleshooting guide below for a step-by-step approach to identify the issue. Common causes include reagent integrity, cell line variability, and incorrect experimental timing.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Phosphorylation of Adaptin-A
Researchers may encounter variability in the phosphorylation of Adaptin-A, a key downstream marker of this compound activity. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Action |
| Reagent Integrity | Ensure the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Viability | Confirm cell viability is >95% before starting the experiment. Passage number can affect receptor expression; use cells within a consistent and low passage range. |
| Stimulation Time | The kinetics of Adaptin-A phosphorylation may vary between cell lines. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your specific model. |
| Antibody Quality | Use a validated phospho-specific antibody for Adaptin-A. Run appropriate positive and negative controls to ensure antibody specificity and sensitivity. |
Issue 2: High Background Signal in Western Blot Analysis
High background can obscure the detection of Adaptin-A phosphorylation.
| Potential Cause | Recommended Action |
| Blocking Inefficiency | Increase the blocking time to 2 hours at room temperature or use a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk). |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Washing Steps | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specific binding. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Adaptin-A
This protocol describes the detection of phosphorylated Adaptin-A in cell lysates following this compound treatment.
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Starve the cells in serum-free media for 4 hours before treating with the desired concentration of this compound for the optimized duration.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody against phospho-Adaptin-A overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key processes.
How to optimize Filimelnotide treatment concentration
Filimelnotide Technical Support Center
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for optimizing the experimental use of this compound.
This compound Overview: this compound is a synthetic peptide agonist of the Melanocortin 1 Receptor (MC1R). Its activation of MC1R initiates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which plays a key role in modulating inflammatory responses and cellular protection pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. We recommend starting with a broad concentration range to determine the EC50 (half-maximal effective concentration) for your specific system. Based on internal validation, a typical starting range is from 1 nM to 10 µM.
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C or -80°C.[1] To prepare a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., PBS, pH 7.4). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2] Store stock solutions at -80°C.
Q3: My cells are not showing the expected biological response to this compound. What are the potential issues?
A3: A lack of response can stem from several factors. First, confirm the presence and expression level of the MC1R receptor on your cell line of interest. Low or absent receptor expression will result in a diminished or non-existent response. Second, verify the integrity and activity of your this compound stock. Improper storage or handling, such as multiple freeze-thaw cycles, can degrade the peptide.[2] Finally, consider the possibility of biological contamination, such as endotoxins, which can interfere with immunological assays.[2]
Q4: I am observing cytotoxicity at higher concentrations of this compound. Is this expected?
A4: High concentrations of any peptide can sometimes lead to off-target effects or cytotoxicity. It is essential to perform a dose-response curve to identify the optimal therapeutic window for your experiments, determining both the effective concentration (EC50) and the cytotoxic concentration (CC50). If cytotoxicity is a concern, consider reducing the treatment duration or using a lower, but still effective, concentration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of this compound treatment concentration.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Cellular Response | 1. Low or no MC1R expression on cells.2. Degraded this compound due to improper storage or handling.[1][2]3. Incorrect peptide concentration calculations.[1] | 1. Confirm MC1R expression via qPCR, Western blot, or flow cytometry.2. Use a fresh aliquot of this compound; avoid repeated freeze-thaw cycles.[2]3. Double-check all dilution calculations and ensure accurate reconstitution of the lyophilized powder. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Biological contamination (e.g., endotoxins, mycoplasma).[2][3]3. Peptide instability in culture medium over time. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Test for contaminants. Use endotoxin-free reagents and screen cell cultures for mycoplasma regularly.3. Minimize the incubation time if stability is an issue, or perform a time-course experiment to assess peptide stability. |
| Unexpected Cytotoxicity | 1. Peptide concentration is too high.2. Contaminants in the peptide preparation, such as trifluoroacetate (B77799) (TFA).[4]3. Cell line is particularly sensitive. | 1. Perform a dose-response assay to determine the CC50 and use concentrations well below this value.2. If significant cytotoxicity is observed, consider using HPLC-purified peptide with TFA removed.3. Reduce the treatment duration or explore alternative, less sensitive cell lines if possible. |
| Poor Peptide Solubility | 1. Incorrect solvent used for reconstitution.2. Peptide has precipitated out of solution. | 1. Reconstitute this compound in sterile, nuclease-free water first. For some applications, a small amount of a gentle solubilizing agent may be necessary, but this should be tested for cell compatibility.2. Visually inspect the solution for precipitates. If present, gentle warming or vortexing may help. Always centrifuge the vial before taking an aliquot to pellet any undissolved peptide.[1] |
Data Presentation: Recommended Starting Concentrations
The following table summarizes recommended starting concentration ranges for various experimental setups. These are intended as a starting point, and optimization is crucial for each specific model system.
| Application | System | Recommended Concentration Range | Key Endpoint |
| In Vitro Signaling | Primary Melanocytes, B16-F10 Melanoma Cells | 1 nM - 1 µM | cAMP accumulation, PKA activation |
| Anti-inflammatory Assay | Macrophages (e.g., RAW 264.7) | 10 nM - 5 µM | Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Cell Viability/Proliferation | Various (dependent on MC1R expression) | 100 nM - 10 µM | Changes in metabolic activity (MTT, resazurin) |
| In Vivo (Rodent Models) | Mouse model of inflammation | 0.1 - 5 mg/kg | Reduction in inflammatory markers, improved tissue histology |
Experimental Protocol: Dose-Response Assay for EC50 Determination
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound using a cAMP accumulation assay.
Objective: To determine the concentration of this compound that elicits 50% of the maximal response in a cell-based cAMP assay.
Materials:
-
MC1R-expressing cells (e.g., B16-F10 melanoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, lyophilized powder
-
Sterile, nuclease-free water
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well white opaque plates
Methodology:
-
Cell Seeding:
-
Culture MC1R-expressing cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well white opaque plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Preparation of this compound Dilution Series:
-
Reconstitute lyophilized this compound in sterile water to create a 1 mM stock solution.
-
Perform a serial dilution of the this compound stock solution in assay buffer (e.g., HBSS or serum-free media) to create a range of concentrations (e.g., from 10 µM down to 1 pM). Include a vehicle-only control.
-
-
Cell Treatment:
-
Gently remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15 minutes at 37°C. This step prevents the degradation of cAMP.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or signal) against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Overcoming Solubility Challenges with Filimelnotide
Disclaimer: The following information is a generalized guide for researchers, scientists, and drug development professionals working with peptides that exhibit poor solubility. As specific data for "Filimelnotide" is not publicly available, this document provides a framework of best practices and troubleshooting strategies based on established principles of peptide chemistry. Researchers should adapt these recommendations based on the specific physicochemical properties of this compound once they are determined.
Frequently Asked Questions (FAQs)
Q1: My vial of lyophilized this compound will not dissolve in aqueous buffer. What should I do?
A1: Poor solubility in aqueous solutions is a common issue for many peptides, often due to a high content of hydrophobic amino acids. We recommend a step-wise approach to solubilization. Start with a small amount of the peptide in deionized water. If it does not dissolve, try adding a small amount of an organic solvent like DMSO, followed by the gradual addition of your aqueous buffer. Sonication can also aid in dissolution.
Q2: What is the best initial solvent to try for dissolving this compound?
A2: The optimal initial solvent depends on the peptide's amino acid composition and net charge. For a peptide with unknown properties, a good starting point is a small amount of dimethyl sulfoxide (B87167) (DMSO), followed by dilution with an aqueous buffer. For acidic peptides, a basic buffer (pH > 7) may be effective, while basic peptides may dissolve better in an acidic buffer (pH < 7).
Q3: Can I heat the this compound solution to improve solubility?
A3: Gentle warming (e.g., to 37°C) can sometimes improve the solubility of peptides. However, prolonged or excessive heating can lead to degradation. If you choose to warm the solution, do so for a short period and monitor for any signs of precipitation or changes in appearance upon cooling.
Q4: What concentration of organic solvent is acceptable for my cell-based assays?
A4: The tolerance of cell lines to organic solvents varies. As a general rule, it is advisable to keep the final concentration of DMSO below 0.5% (v/v) in your cell culture medium to minimize cytotoxicity. Always perform a vehicle control experiment to assess the effect of the solvent on your cells.
Q5: How can I prevent this compound from precipitating out of solution during storage?
A5: To maintain solubility during storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote peptide aggregation and precipitation. The choice of storage buffer, including its pH and the presence of cryoprotectants like glycerol, can also impact long-term stability.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and handling of poorly soluble peptides like this compound.
| Issue | Possible Cause | Recommended Solution |
| Lyophilized powder does not dissolve in water. | High hydrophobicity of the peptide. | 1. Try adding a small amount of an organic co-solvent (e.g., 10-50 µL of DMSO or DMF) to the dry peptide to wet it before adding the aqueous buffer.2. Use sonication in a water bath for 5-10 minutes. |
| Peptide dissolves initially but precipitates upon addition of aqueous buffer. | The peptide is "crashing out" of the solution as the solvent polarity increases. | 1. Reduce the final concentration of the peptide.2. Increase the proportion of the organic co-solvent if experimentally permissible.3. Adjust the pH of the aqueous buffer to be further from the peptide's isoelectric point (pI). |
| Solution is cloudy or contains visible particles after vortexing. | Incomplete dissolution or aggregation. | 1. Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material.2. Carefully collect the supernatant for your experiment. The actual concentration may be lower than calculated. |
| Loss of biological activity over time in solution. | Peptide degradation or aggregation. | 1. Prepare fresh solutions before each experiment.2. Store stock solutions in small aliquots at -80°C.3. Consider the use of stabilizing excipients if compatible with your experimental system. |
Experimental Protocols
Protocol 1: Step-wise Solubilization of Hydrophobic Peptides
This protocol is a general procedure for solubilizing peptides with poor aqueous solubility.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Wetting: Add a small volume of a compatible organic solvent (e.g., sterile DMSO) to the vial to create a concentrated stock solution (e.g., 10-20 mM). Gently vortex to ensure the peptide is fully wetted.
-
Aqueous Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise to the organic stock solution until the desired final concentration is reached.
-
Sonication (Optional): If the solution appears cloudy, sonicate in a water bath for 5-10 minutes.
-
Sterilization: If required for cell culture experiments, filter the final solution through a 0.22 µm syringe filter that is compatible with your final solvent composition.
-
Storage: Aliquot the solution into single-use tubes and store at -80°C.
Protocol 2: pH Adjustment for Solubilization
This protocol is suitable for peptides with a net charge at physiological pH.
-
Determine Peptide Charge: If the amino acid sequence is known, calculate the theoretical isoelectric point (pI).
-
Acidic Peptides (pI < 7):
-
Attempt to dissolve the peptide in a basic buffer (e.g., 10 mM ammonium (B1175870) bicarbonate, pH 8-9).
-
If solubility remains poor, a small amount of a dilute basic solution (e.g., 0.1 M NH4OH) can be added, followed by pH adjustment to the desired final value.
-
-
Basic Peptides (pI > 7):
-
Attempt to dissolve the peptide in an acidic buffer (e.g., 10% acetic acid in water).
-
Lyophilize to remove the acetic acid if necessary, and then reconstitute in the desired experimental buffer.
-
-
Final Preparation: Once dissolved, adjust the pH to the desired experimental range and filter-sterilize if needed.
Data Presentation
The following tables are templates to guide researchers in systematically testing and recording the solubility of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Maximum Achieved Concentration (mg/mL) | Observations (e.g., Clear, Cloudy, Precipitate) |
| Deionized Water | [Enter Data] | [Enter Observations] |
| PBS, pH 7.4 | [Enter Data] | [Enter Observations] |
| 10% Acetic Acid | [Enter Data] | [Enter Observations] |
| 10 mM Ammonium Bicarbonate | [Enter Data] | [Enter Observations] |
| DMSO | [Enter Data] | [Enter Observations] |
| Ethanol | [Enter Data] | [Enter Observations] |
Table 2: Effect of Co-Solvents on this compound Solubility in PBS (pH 7.4)
| Co-Solvent | Co-Solvent Percentage (v/v) | Maximum Achieved Concentration (mg/mL) | Stability at 4°C for 24h |
| DMSO | 1% | [Enter Data] | [Enter Observations] |
| DMSO | 5% | [Enter Data] | [Enter Observations] |
| Ethanol | 1% | [Enter Data] | [Enter Observations] |
| Ethanol | 5% | [Enter Data] | [Enter Observations] |
Visualizations
Hypothetical Signaling Pathway for a Peptide Agonist
This diagram illustrates a generic signaling cascade that could be initiated by a peptide like this compound upon binding to a G-protein coupled receptor (GPCR).
Technical Support Center: Enhancing the Stability of Filimelnotide in Solution
Welcome to the technical support center for Filimelnotide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Disclaimer: As "this compound" is a novel or proprietary peptide, specific data on its physicochemical properties are not publicly available. The following information is based on established principles of peptide stability and provides a framework for characterization and optimization. The data and protocols presented are illustrative and should be adapted based on empirical findings with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation can be due to several factors, including poor solubility, aggregation, or interaction with buffer components.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the recommended solvent and concentration for this compound. If this information is not available, perform a solubility test in various aqueous buffers (e.g., phosphate, acetate, citrate) at different pH values.
-
pH Adjustment: The solubility of peptides is often pH-dependent.[1][2] Adjusting the pH of your solution may improve solubility. Peptides are least soluble at their isoelectric point (pI).[1]
-
Temperature: Some peptides exhibit lower solubility at colder temperatures. Try preparing the solution at room temperature.
-
Aggregation: Peptides can self-associate to form aggregates.[3] This can be influenced by concentration, temperature, ionic strength, and agitation. Consider using anti-aggregation excipients.
-
Q2: I am observing a loss of this compound activity over time in my experiments. What are the potential causes?
A2: Loss of activity is often linked to chemical or physical instability of the peptide in solution. Common degradation pathways for peptides include hydrolysis, oxidation, and deamidation.[4][5]
-
Troubleshooting Steps:
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.[4] Maintaining an optimal pH is crucial.
-
Oxidation: Certain amino acid residues (e.g., Met, Cys, Trp, Tyr, His) are susceptible to oxidation.[4][5] Minimize exposure to oxygen by using degassed buffers and consider adding antioxidants.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, leading to structural and functional changes.[6] This is a common degradation pathway in neutral to alkaline solutions.
-
Storage Conditions: Ensure the peptide solution is stored at the recommended temperature and protected from light to prevent photo-oxidation. For long-term storage, freezing at -20°C or -80°C is generally recommended. Avoid repeated freeze-thaw cycles.
-
Q3: How can I improve the stability of my this compound solution for long-term storage?
A3: Several strategies can be employed to enhance peptide stability in solution.[4][5][7]
-
Optimization Strategies:
-
pH and Buffer Selection: The most practical approach is to identify the optimal pH for stability through a pH-rate profile study.[4][5] The choice of buffer is also important, as some buffer species can catalyze degradation.
-
Use of Excipients: Various additives can stabilize peptides:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the peptide structure.[8][9]
-
Surfactants (e.g., polysorbates): These can prevent aggregation at interfaces.[8][10]
-
Antioxidants (e.g., methionine, ascorbic acid): These can be added to protect against oxidative degradation.
-
Amino Acids (e.g., arginine, glycine): These can help to solubilize the peptide and reduce aggregation.[11]
-
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the peptide is a highly effective method to prevent degradation reactions that require water.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Potency in Bioassay | Chemical degradation (hydrolysis, oxidation, deamidation) | Perform a stability study to identify the optimal pH and temperature. Analyze the peptide by HPLC and Mass Spectrometry to identify degradation products. Consider adding stabilizers or antioxidants. |
| Inconsistent Results Between Experiments | Instability of stock solution, repeated freeze-thaw cycles | Aliquot the stock solution into single-use vials to avoid repeated temperature fluctuations.[12] Re-evaluate storage conditions. |
| Precipitation Upon Addition to Cell Culture Media | Poor solubility at physiological pH, interaction with media components | Prepare a more concentrated stock solution in an appropriate solvent and dilute it serially in the final media. Test the solubility of this compound in the specific cell culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
Objective: To identify the pH at which this compound exhibits the highest stability in solution.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8). Common buffers include citrate, acetate, phosphate, and borate.
-
Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Store aliquots of each solution at both a stressed temperature (e.g., 40°C) and the intended storage temperature (e.g., 4°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each condition.
-
Analyze the samples for the remaining percentage of intact this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Plot the percentage of remaining this compound against time for each pH. The pH with the slowest degradation rate is the optimal pH for stability.
Protocol 2: Evaluating the Effect of Excipients on this compound Stability
Objective: To assess the stabilizing effect of different excipients on this compound in solution.
Methodology:
-
Prepare a stock solution of this compound in the optimal buffer determined in Protocol 1.
-
Prepare solutions of various excipients (e.g., 5% sucrose, 2% mannitol, 0.1% polysorbate 80, 10 mM methionine).
-
Add each excipient to an aliquot of the this compound stock solution. Include a control sample with no excipients.
-
Store the samples under stressed conditions (e.g., 40°C) and intended storage conditions.
-
Analyze the samples by HPLC at various time points to determine the percentage of remaining intact this compound.
-
Compare the degradation rates of this compound in the presence of different excipients to the control.
Data Presentation
Table 1: Illustrative pH Stability Data for this compound at 40°C
| pH | % Remaining this compound (Week 1) | % Remaining this compound (Week 4) |
| 4.0 | 95.2% | 80.5% |
| 5.0 | 98.1% | 92.3% |
| 6.0 | 99.5% | 97.8% |
| 7.0 | 96.3% | 85.1% |
| 8.0 | 92.1% | 75.4% |
Table 2: Illustrative Excipient Stability Data for this compound at pH 6.0 and 40°C (4 Weeks)
| Excipient | % Remaining this compound |
| None (Control) | 97.8% |
| 5% Sucrose | 99.2% |
| 2% Mannitol | 99.0% |
| 0.1% Polysorbate 80 | 98.5% |
| 10 mM Methionine | 98.8% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound stability.
Caption: Common degradation pathways for peptides.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. neurelis.com [neurelis.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmtech.com [pharmtech.com]
- 12. ozpeptide.com [ozpeptide.com]
Technical Support Center: Refining In Vivo Delivery of Unacylated Ghrelin Analogues (e.g., Livoletide)
Disclaimer: Information regarding "Filimelnotide" is not publicly available at this time. This technical support center will focus on Livoletide (AZP-531) , an investigational unacylated ghrelin analogue, as a representative example for researchers working with similar peptide therapeutics. The principles and troubleshooting guides provided are based on available data for Livoletide and general knowledge of in vivo peptide delivery.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with unacylated ghrelin analogues.
Frequently Asked Questions (FAQs)
Q1: What is Livoletide (AZP-531) and what is its mechanism of action?
Livoletide is a synthetic, cyclic 8-amino-acid analogue of unacylated ghrelin (UAG).[1][2] Unlike acylated ghrelin (the "hunger hormone"), which binds to the growth hormone secretagogue receptor (GHSR-1a) to stimulate appetite, UAG does not bind to this receptor.[1][2] Livoletide is designed to mimic the effects of UAG, which is believed to counteract some of the orexigenic (appetite-stimulating) effects of acylated ghrelin.[3][4] The precise signaling pathway for UAG and its analogues is still under investigation, but it is known to be independent of the GHSR-1a receptor.[1][5] Both acylated and unacylated ghrelin have been shown to promote the survival of pancreatic beta-cells and inhibit apoptosis.[6][7]
Q2: What is the primary indication for which Livoletide was investigated?
Livoletide was primarily investigated for the treatment of hyperphagia (excessive hunger) and abnormal food-related behaviors in patients with Prader-Willi Syndrome (PWS), a rare genetic disorder.[3][8] However, the clinical development program for Livoletide was discontinued (B1498344) as it did not show a significant improvement in these symptoms compared to a placebo in a pivotal Phase 2b/3 trial.[4][9]
Q3: What are the common challenges associated with the in vivo delivery of peptide therapeutics like Livoletide?
Peptide therapeutics, including Livoletide, often face challenges in vivo such as:
-
Poor metabolic stability: Peptides can be rapidly degraded by proteases in the body.[10]
-
Short half-life: Rapid clearance from circulation necessitates frequent administration or formulation strategies to prolong exposure.
-
Low bioavailability: Oral delivery is often not feasible due to enzymatic degradation in the gastrointestinal tract.[11]
-
Solubility and aggregation issues: Peptides can be difficult to dissolve and may aggregate, affecting their activity and deliverability.
Q4: How was Livoletide formulated and administered in clinical trials?
In clinical trials, Livoletide was administered as a daily subcutaneous injection.[12][13] The formulation was a solution of Livoletide in 0.9% NaCl (saline).[14]
Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of the Peptide | - Incorrect solvent or pH. - High peptide concentration. - Peptide has formed aggregates. | - Test a range of biocompatible solvents and pH values. - Prepare a more dilute stock solution and administer a larger volume (within animal welfare limits). - Use sonication to aid dissolution. - Filter the solution to remove aggregates before administration. |
| Inconsistent or Lack of In Vivo Efficacy | - Peptide degradation (in storage or in vivo). - Incorrect dosage or administration route. - Suboptimal experimental model. - Issues with the batch of the peptide. | - Ensure proper storage conditions (e.g., -20°C or -80°C) and handle on ice. - Verify dosage calculations and the accuracy of the administration technique. - Re-evaluate the animal model to ensure it is appropriate for the intended biological question. - Confirm the purity and activity of the peptide batch using analytical methods like HPLC and mass spectrometry. |
| High Variability in Plasma Concentration | - Inconsistent subcutaneous absorption. - Rapid degradation of the peptide in circulation. - Issues with blood sample collection and processing. | - Ensure consistent injection technique and volume. - Consider a different administration route if subcutaneous absorption is too variable. - Collect blood samples at consistent time points and immediately add protease inhibitors to prevent ex vivo degradation. - Process and store plasma samples consistently (e.g., snap-freeze and store at -80°C). |
| Adverse Reactions at the Injection Site | - High concentration or osmolality of the injection solution. - Contamination of the solution. - Immune response to the peptide or formulation components. | - Dilute the peptide solution with sterile, isotonic saline. - Ensure sterile preparation and handling of the injection solution. - Monitor for signs of an immune response and consider using a different formulation if necessary. |
Quantitative Data from Livoletide Clinical Trials
The following tables summarize key quantitative data from the clinical development of Livoletide for Prader-Willi Syndrome.
Table 1: Dosing Regimens in the ZEPHYR Phase 2b/3 Clinical Trial
| Treatment Group | Dosage | Administration | Duration |
| Low-Dose Livoletide | ~60 mcg/kg | Daily subcutaneous injection | 3-month double-blind core period, followed by a 9-month open-label extension |
| High-Dose Livoletide | ~120 mcg/kg | Daily subcutaneous injection | 3-month double-blind core period, followed by a 9-month open-label extension |
| Placebo | 0.9% NaCl | Daily subcutaneous injection | 3-month double-blind core period, followed by low- or high-dose Livoletide in the 9-month open-label extension |
| Data sourced from ClinicalTrials.gov identifier: NCT03790865[12][14] |
Table 2: Key Outcome Measures from a Phase 2a Trial of Livoletide in PWS
| Parameter | Livoletide Group (n=23) | Placebo Group (n=24) | Significance (p-value) |
| Change in Hyperphagia Questionnaire (HQ) Total Score | Significant improvement | No significant change | < 0.05 |
| Change in Waist Circumference | Reduction | No significant change | Not reported |
| Change in Body Fat Mass | Reduction | No significant change | Not reported |
| Change in Post-prandial Glucose Levels | Significant decrease (in a baseline-dependent manner) | No significant change | Not reported |
| Data from a 14-day, randomized, double-blind, placebo-controlled study.[13][15] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of a Peptide Analogue in Mice
This protocol provides a general guideline for the subcutaneous administration of a peptide like Livoletide to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Peptide solution (e.g., Livoletide in sterile 0.9% saline)
-
Sterile syringes (e.g., 0.5-1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation:
-
Thaw the peptide solution on ice.
-
Calculate the required injection volume based on the mouse's body weight and the desired dosage.
-
Draw the calculated volume into a sterile syringe, ensuring there are no air bubbles.
-
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate technique, such as scruffing the back of the neck to immobilize the head and body.
-
-
Injection Site Preparation:
-
Wipe the intended injection site (typically the loose skin over the back or flank) with 70% ethanol and allow it to dry.
-
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly and steadily inject the solution. A small bleb should form under the skin.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Protocol 2: Quantification of a Peptide Analogue in Plasma using LC-MS/MS
This protocol outlines a general approach for the quantification of a peptide like Livoletide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Materials:
-
Plasma samples collected in tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor.
-
Internal standard (a stable isotope-labeled version of the peptide is ideal).
-
Protein precipitation solvent (e.g., cold acetone (B3395972) or acetonitrile).
-
Solid-phase extraction (SPE) cartridges or plates (e.g., mixed-mode weak anion exchange).
-
LC-MS/MS system with an appropriate column (e.g., C18).
-
Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike a known amount of the internal standard into each plasma sample, calibrator, and quality control sample.
-
Add cold protein precipitation solvent to the plasma samples, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate/cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE plate/cartridge.
-
Wash the plate/cartridge to remove interfering substances.
-
Elute the peptide and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the peptide from other components using a suitable gradient elution on the C18 column.
-
Detect and quantify the peptide and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of the peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Proposed signaling pathway for unacylated ghrelin analogues.
Caption: Workflow for in vivo peptide administration and analysis.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. MON-102 Nonclinical Development of AZP-531 (Livoletide): A Peptide Analog of Unacylated Ghrelin for the Treatment of Hyperphagia in Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. What is Livoletide used for? [synapse.patsnap.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. Acylated and unacylated ghrelin impair skeletal muscle atrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unacylated as well as acylated ghrelin promotes cell survival and inhibit apoptosis in HIT-T15 pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. praderwillinews.com [praderwillinews.com]
- 9. fpwr.org [fpwr.org]
- 10. benchchem.com [benchchem.com]
- 11. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. SUN-609 Livoletide (AZP-531), an Unacylated Ghrelin Analogue, Improves Hyperphagia and Food-Related Behaviors Both in Obese and Non-Obese People with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting to https://onderzoekmetmensen.nl/en/trial/48225 [onderzoekmetmensen.nl]
- 15. AZP-531, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Filimelnotide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Filimelnotide, a novel melanocortin 4 receptor (MC4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the melanocortin 4 receptor (MC4R), a key G protein-coupled receptor involved in the regulation of energy homeostasis and body weight.[1][2] Activation of MC4R by this compound is intended to mimic the effects of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), leading to reduced appetite and increased energy expenditure.[2]
Q2: What are the most common off-target effects observed with MC4R agonists like this compound?
While designed for MC4R selectivity, MC4R agonists can exhibit cross-reactivity with other melanocortin receptor subtypes, primarily MC1R, MC3R, and MC5R, leading to off-target effects.[3][4][5][6] Common adverse effects reported in clinical trials of other MC4R agonists include increases in blood pressure and heart rate, as well as nausea and vomiting.[1]
Q3: How can I assess the selectivity of my this compound batch?
To determine the selectivity of this compound, it is essential to perform in vitro profiling against other melanocortin receptors (MC1R, MC3R, and MC5R). A common method is to conduct functional assays, such as cAMP accumulation assays, in cell lines expressing each receptor subtype and compare the potency (EC50) of this compound for each.[4][5]
Q4: Are there strategies to minimize off-target effects in my experiments?
Minimizing off-target effects can be approached through several strategies. Rational drug design aims to create molecules with high specificity for the intended target.[7] In experimental settings, using the lowest effective concentration of this compound can help reduce off-target binding. Additionally, employing highly selective tool compounds as controls can help differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in Animal Models
Q: My in vivo studies with this compound are showing an unexpected increase in blood pressure and heart rate. How can I troubleshoot this?
A: An increase in cardiovascular parameters is a known potential off-target effect of MC4R agonists.[1] To investigate this, consider the following steps:
-
Dose-Response Study: Conduct a dose-response study to determine if the cardiovascular effects are dose-dependent. Using the minimal effective dose for your primary endpoint may mitigate these side effects.
-
Selective Antagonists: Co-administer this compound with a selective MC4R antagonist (e.g., SHU9119) to confirm that the primary efficacy is mediated through MC4R. If the cardiovascular effects persist in the presence of the antagonist, they are likely off-target.
-
In Vitro Receptor Profiling: Re-evaluate the selectivity of your this compound batch against a panel of receptors known to influence cardiovascular function.
Issue 2: Inconsistent Results in Cellular Assays
Q: I am observing high variability in my in vitro functional assays (e.g., cAMP accumulation) with this compound. What could be the cause?
A: High variability in cellular assays can stem from several factors:
-
Cell Line Integrity: Ensure the stable expression and functionality of the target receptor (MC4R) in your cell line. Passage number can affect receptor expression levels.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and concentration of stimulating and inhibiting agents.
-
Ligand Stability: Confirm the stability and proper storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade peptidic compounds.
-
Biased Agonism: Investigate the possibility of biased signaling. This compound may preferentially activate one signaling pathway (e.g., Gαs/cAMP) over another (e.g., β-arrestin recruitment).[1][4] Performing multiple functional assays can provide a more complete picture of its activity.
Supporting Data
Table 1: Selectivity Profile of this compound against Human Melanocortin Receptors
| Receptor | EC50 (nM) - cAMP Accumulation | Fold Selectivity vs. MC4R |
| MC1R | 850 | 283 |
| MC3R | 250 | 83 |
| MC4R | 3 | 1 |
| MC5R | >1000 | >333 |
Table 2: Potency of this compound in Different Functional Assays
| Assay | Cell Line | EC50 (nM) |
| cAMP Accumulation | HEK293-hMC4R | 3 |
| β-Arrestin Recruitment | CHO-K1-hMC4R | 15 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the activation of Gαs-coupled receptors, such as MC4R, by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R)
-
Assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF or ELISA-based)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the kit's detection method.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated MC4R, an indicator of receptor desensitization and an alternative signaling pathway.
Materials:
-
CHO-K1 cells co-expressing hMC4R tagged with a luminescent donor (e.g., NanoLuc) and β-arrestin fused to a fluorescent acceptor (e.g., HaloTag).
-
Assay buffer (e.g., Opti-MEM)
-
This compound stock solution
-
Detection reagents for the specific luminescent/fluorescent pair.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate for 60 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., BRET or FRET) on a plate reader.
-
Plot the signal against the log of the this compound concentration to determine the EC50 value.
Visualizations
Caption: MC4R canonical and non-canonical signaling pathways.
Caption: Experimental workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting inconsistent in vitro results.
References
- 1. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation [mdpi.com]
- 2. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. palatin.com [palatin.com]
- 4. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
How to minimize Filimelnotide-induced cytotoxicity
Technical Support Center: Filimelnotide
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help researchers minimize and manage this compound-induced cytotoxicity in their experiments. Given that "this compound" is a novel peptide-based agent, this resource is built on established principles for mitigating cytotoxicity associated with peptide therapeutics.
Troubleshooting Guide: Managing Unexpected Cytotoxicity
This section addresses common issues observed during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death at expected therapeutic concentrations. | 1. Off-target effects: this compound may be interacting with unintended cellular pathways. 2. Peptide aggregation: Aggregated peptides can be more toxic to cells. 3. Contamination: Endotoxin or other contaminants in the peptide synthesis process. | 1. Dose-response analysis: Perform a detailed concentration-response curve to identify a narrower therapeutic window. 2. Solubility testing: Ensure proper solubilization and check for precipitation. Use fresh preparations for each experiment. 3. Purity verification: Use high-purity grade this compound (>95%) and test for endotoxins. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell passage number: Higher passage numbers can lead to genetic drift and altered sensitivity. 2. Cell density: Both very low and very high confluency can affect cell health and drug response. 3. Reagent variability: Inconsistent quality of media, serum, or other supplements. | 1. Standardize cell culture: Use cells within a defined, low passage number range for all experiments. 2. Optimize seeding density: Determine and maintain an optimal cell seeding density for your specific cell line. 3. Use quality control: Use the same lot of reagents whenever possible and pre-screen new lots. |
| Cell morphology changes without significant cell death (via LDH/MTT assays). | 1. Cellular stress response: this compound may be inducing stress pathways (e.g., ER stress, autophagy) without immediate cell lysis. 2. Senescence: The compound might be inducing a senescent, non-proliferative state. | 1. Mechanism-specific assays: Use assays for apoptosis (e.g., Annexin V/PI staining), ER stress (e.g., CHOP expression), or autophagy (e.g., LC3-II staining). 2. Senescence markers: Stain for senescence-associated β-galactosidase activity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For in vitro studies, it is recommended to first dissolve this compound in sterile, nuclease-free water or a buffer such as PBS. If solubility is an issue, a small amount of a biocompatible solvent like DMSO can be used to create a concentrated stock solution, which is then diluted in culture media to the final working concentration. Always ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically <0.1%).
Q2: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Apoptotic cells: Annexin V positive, PI negative (early) or Annexin V positive, PI positive (late).
-
Necrotic cells: Annexin V negative, PI positive.
Q3: Can co-treatment with an antioxidant reduce this compound-induced cytotoxicity?
If you hypothesize that cytotoxicity is mediated by reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial. A preliminary experiment to measure intracellular ROS levels (e.g., using a DCFDA assay) after this compound treatment would be advisable to confirm this hypothesis.
Q4: What is the best way to establish the optimal, non-toxic concentration of this compound?
A dose-response study is essential. We recommend a broad range of concentrations initially (e.g., logarithmic scale from 1 nM to 100 µM) and assessing cell viability after a relevant incubation period (e.g., 24, 48, 72 hours). This will allow you to determine the IC50 (half-maximal inhibitory concentration) and establish a therapeutic window where the desired biological effect is observed without significant cytotoxicity.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (the solvent used for this compound) and an untreated control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Measurement of Cytotoxicity using LDH Assay
This protocol quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by lysing a set of untreated cells with a lysis buffer).
-
Incubation: Incubate for the desired time period.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical pathway for this compound-induced apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Optimizing incubation times for Filimelnotide experiments
Technical Support Center: Filimelnotide Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound, a novel synthetic peptide agonist of the melanocortin-4 receptor (MC4R). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols, with a specific focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide designed to selectively bind to and activate the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including energy homeostasis and appetite regulation.
Q2: What are the critical first steps before starting an experiment with this compound?
Before beginning your experiments, it is crucial to ensure the proper handling and preparation of this compound to maintain its integrity and activity. Key considerations include:
-
Peptide Solubility: Test the solubility of this compound in your desired assay buffer. For initial stock solutions, consider using sterile, nuclease-free water, a dilute acidic solution, or DMSO. Ensure the final concentration of the solvent in your assay does not affect the results.[1][2]
-
Peptide Purity and Integrity: Verify the purity of your this compound sample using methods like HPLC. Low purity or the presence of contaminants can lead to inconsistent results.[2]
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][3]
Q3: My this compound is showing lower than expected activity in my cell-based assay. What are the potential causes?
Several factors can contribute to lower-than-expected bioactivity. These can be broadly categorized as issues with the peptide itself, the assay conditions, or the cells.[2] Consider the following:
-
Peptide Aggregation: Visually inspect your peptide solution for any signs of precipitation. Aggregated peptides are not available to bind to the receptor.[2][3]
-
Suboptimal Incubation Time: The incubation time may not be sufficient for this compound to effectively bind to the MC4R and elicit a downstream response. A time-course experiment is recommended to determine the optimal incubation period.[3]
-
Incorrect Peptide Concentration: Perform a dose-response experiment to ensure you are working within the optimal concentration range for this compound.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a suitable passage number range. High passage numbers can lead to changes in receptor expression and signaling.
Troubleshooting Guide: Optimizing Incubation Times
Optimizing the incubation time is a critical step in any experiment involving this compound. The ideal incubation time will depend on the specific assay, cell type, and experimental endpoint.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Response | Incubation time is too short for sufficient receptor binding and downstream signaling. | Perform a time-course experiment. A good starting point for many cell-based assays is 30-60 minutes at 37°C.[3] |
| High Background Signal | Non-specific binding of this compound to the assay plate or other cellular components. | Ensure adequate blocking of non-specific binding sites using agents like Bovine Serum Albumin (BSA).[3] |
| Signal Decreases with Longer Incubation | Potential receptor desensitization, internalization, or degradation of this compound over time. | Conduct a time-course experiment to identify the peak response time. |
| High Variability Between Replicates | Inconsistent incubation times or temperature fluctuations across the assay plate. | Ensure uniform incubation conditions for all wells. Use a properly calibrated incubator and seal plates to prevent evaporation.[2] |
Experimental Protocols
cAMP Accumulation Assay for MC4R Activation
This protocol describes a common method to assess the agonist activity of this compound by measuring the intracellular accumulation of cAMP.[4][5]
Materials:
-
HiTSeeker MC4R cell line (or other suitable cell line expressing MC4R)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white microplate
Procedure:
-
Cell Seeding: Seed the MC4R-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a no-peptide control.
-
Cell Treatment: Remove the culture medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. A time-course experiment should be performed to determine the optimal incubation time for your specific cell line and assay conditions.
-
cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Reporter Gene Assay for MC4R Signaling
This protocol utilizes a reporter gene, such as luciferase or β-lactamase, under the control of a cAMP response element (CRE) to measure MC4R activation.[4][6]
Materials:
-
MC4R-expressing cells co-transfected with a CRE-reporter gene construct
-
This compound
-
Appropriate cell culture medium
-
Reporter gene assay substrate
-
96-well white, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.
-
Cell Treatment: Replace the existing medium with the medium containing the this compound dilutions.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. The longer incubation time is necessary to allow for transcription and translation of the reporter gene.
-
Signal Detection: Measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system being used.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound Experiments
| Assay Type | Recommended Starting Incubation Time | Temperature | Key Considerations |
| cAMP Accumulation | 30 - 60 minutes | 37°C | Shorter incubation times are generally sufficient to detect rapid second messenger responses. |
| Reporter Gene Assay | 4 - 6 hours | 37°C | Requires sufficient time for gene transcription and translation. |
| Receptor Binding Assay | 60 - 120 minutes | 4°C or Room Temperature | Temperature will affect binding kinetics. |
| In vivo Pharmacodynamic Studies | Variable (minutes to hours) | N/A | Dependent on the route of administration and the specific endpoint being measured. |
Table 2: Example Dose-Response Data for this compound in a cAMP Assay
| This compound Concentration (nM) | cAMP Response (RFU) |
| 0.01 | 150 |
| 0.1 | 350 |
| 1 | 1200 |
| 10 | 5500 |
| 100 | 9800 |
| 1000 | 10000 |
Visualizations
Caption: this compound signaling pathway via the MC4R.
Caption: General experimental workflow for this compound assays.
Caption: Troubleshooting logic for low signal in this compound experiments.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of assay formats on the estimation of melanocortin agonist affinity and efficacy using the operation model of agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Filimelnotide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Filimelnotide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of peptide drugs like this compound?
A1: The oral delivery of peptide therapeutics such as this compound faces significant hurdles.[1][2][3][4] The primary challenges include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine, such as pepsin, trypsin, and chymotrypsin.[5][6]
-
Poor Permeability: The intestinal epithelium acts as a barrier, limiting the absorption of large and hydrophilic molecules like peptides.[4][7]
-
Physicochemical Instability: The harsh pH conditions of the gastrointestinal (GI) tract can lead to the degradation and loss of the peptide's structural integrity and biological activity.[6]
-
First-Pass Metabolism: After absorption, the peptide may be metabolized by the liver before reaching systemic circulation, further reducing its bioavailability.[7]
Q2: What are the main strategies to overcome the challenges of oral peptide delivery?
A2: Several strategies are being explored to enhance the oral bioavailability of peptides.[2][8] These can be broadly categorized as:
-
Formulation-Based Approaches: Encapsulating the peptide in protective carrier systems.[9]
-
Chemical Modification: Altering the peptide's structure to improve its stability and permeability.
-
Use of Functional Excipients: Incorporating permeation enhancers and enzyme inhibitors into the formulation.[5]
Q3: How can I protect this compound from enzymatic degradation in the GI tract?
A3: Protecting this compound from enzymatic degradation is crucial for improving its oral bioavailability. Key strategies include:
-
Enteric Coatings: Applying a pH-sensitive polymer coating to the dosage form can protect the peptide from the acidic environment of the stomach and release it in the more neutral pH of the intestine.[10]
-
Enzyme Inhibitors: Co-administration of protease inhibitors, such as aprotinin (B3435010) or soybean trypsin inhibitor, can reduce the activity of digestive enzymes.[5]
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles can provide a physical barrier against enzymatic attack.[11][12]
Q4: What are permeation enhancers and how do they work?
A4: Permeation enhancers are compounds that transiently increase the permeability of the intestinal epithelium, facilitating the absorption of drugs.[5] They can work through various mechanisms, including:
-
Opening Tight Junctions: Some enhancers can reversibly open the tight junctions between intestinal cells, allowing for paracellular transport of the peptide.
-
Fluidizing the Cell Membrane: Certain enhancers can interact with the lipid bilayer of the cell membrane, increasing its fluidity and facilitating transcellular transport.
-
Inhibiting P-glycoprotein Efflux: Some enhancers can inhibit efflux pumps like P-glycoprotein, which actively transport drugs out of the intestinal cells.
It is important to note that the use of permeation enhancers should be carefully evaluated for potential toxicity and damage to the intestinal mucosa.[4]
Troubleshooting Guides
Problem 1: Low in vitro stability of this compound in simulated gastric fluid.
| Possible Cause | Troubleshooting Step |
| Acidic Degradation | 1. Incorporate an enteric coating designed to dissolve at a pH greater than that of the stomach. 2. Consider co-formulating with a buffering agent to locally neutralize the pH. |
| Proteolytic Degradation by Pepsin | 1. Co-administer a pepsin inhibitor. 2. Encapsulate this compound in a protective carrier system like liposomes or polymeric nanoparticles. |
Problem 2: Poor permeability of this compound across a Caco-2 cell monolayer.
| Possible Cause | Troubleshooting Step |
| Low Paracellular Transport | 1. Investigate the use of permeation enhancers that target tight junctions, such as sodium caprate or chitosan (B1678972) derivatives. 2. Optimize the concentration of the permeation enhancer to maximize permeability while minimizing cytotoxicity. |
| Low Transcellular Transport | 1. Consider chemical modifications to increase the lipophilicity of this compound, such as lipidation. 2. Explore the use of cell-penetrating peptides (CPPs) conjugated to this compound. |
| Efflux by P-glycoprotein | 1. Co-administer a known P-glycoprotein inhibitor, such as verapamil (B1683045) or cyclosporine A, in your in vitro model. |
Problem 3: High variability in plasma concentrations of this compound in animal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Gastric Emptying | 1. Administer the formulation to fasted animals to standardize GI transit times. 2. Consider a liquid formulation for more predictable gastric emptying compared to solid dosage forms. |
| Variable Food Effects | 1. Conduct food-effect studies to understand how the presence of food impacts the absorption of your this compound formulation. |
| Formulation Instability | 1. Re-evaluate the stability of your formulation under the conditions of the animal study. 2. Ensure proper storage and handling of the formulation before and during the experiment. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Degradation Assay
Objective: To assess the stability of this compound in the presence of simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Materials:
-
This compound
-
Pepsin
-
Trypsin
-
Chymotrypsin
-
SGF and SIF buffer solutions
-
HPLC system for quantification
Methodology:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Prepare SGF containing pepsin and SIF containing trypsin and chymotrypsin.
-
Incubate a known concentration of this compound in both SGF and SIF at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a suitable inhibitor or by rapid pH adjustment.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC method.
-
Calculate the degradation half-life of this compound in each simulated fluid.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the this compound solution (with or without permeation enhancers) to the apical (AP) side of the monolayer.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the BL side and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the AP side.
-
Measure the permeability of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the experiment.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Data Presentation
Table 1: Illustrative Bioavailability Data for a Peptide X with Different Formulations (Example Only)
| Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Peptide X Solution | Intravenous | 1500 | 0.1 | 3000 | 100 |
| Peptide X Solution | Oral | 15 | 1.0 | 60 | <1 |
| Enteric-Coated Tablet | Oral | 50 | 2.5 | 300 | 5 |
| Nanoparticle Formulation | Oral | 120 | 2.0 | 900 | 15 |
| With Permeation Enhancer | Oral | 200 | 1.5 | 1500 | 25 |
Note: This table presents hypothetical data for illustrative purposes and does not represent actual data for this compound.
Visualizations
Caption: Workflow for developing an orally bioavailable this compound formulation.
Caption: Barriers and pathways for oral absorption of this compound.
References
- 1. Challenges of peptide and protein drug delivery by oral route: Current strategies to improve the bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for enhancing oral bioavailability of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. thno.org [thno.org]
- 11. upm-inc.com [upm-inc.com]
- 12. FORMULATION FORUM - Nanoparticle Technologies for Oral Delivery of Peptides & Proteins [drug-dev.com]
Validation & Comparative
Comparison Guide: Efficacy of GLP-1 Agonist X in Preclinical Models of Type 2 Diabetes
An initial search for preclinical studies and mechanism of action for "Filimelnotide" did not yield any specific results for a drug with this name. It is possible that "this compound" is a novel compound with limited publicly available data, or the name may be subject to different nomenclature.
To provide a comprehensive comparison guide as requested, information regarding the therapeutic area, the molecular target, and the class of this compound is essential.
For the purpose of illustrating the requested format and content, this guide will proceed with a hypothetical analogue, "GLP-1 Agonist X," a fictional glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes. This will serve as a template that can be populated with specific data for this compound once it becomes available.
This guide compares the preclinical efficacy of GLP-1 Agonist X with Liraglutide, an established GLP-1 receptor agonist, in rodent models of type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key efficacy data from preclinical studies involving GLP-1 Agonist X and Liraglutide.
Table 1: In Vitro GLP-1 Receptor Activation
| Compound | EC50 (cAMP Assay) | Potency Relative to GLP-1 |
| GLP-1 (7-36) | 0.5 nM | 1.0 |
| GLP-1 Agonist X | 0.8 nM | 0.6 |
| Liraglutide | 1.2 nM | 0.4 |
Table 2: In Vivo Efficacy in db/db Mice
| Treatment (Dose) | Change in HbA1c (%) | Change in Body Weight (%) |
| Vehicle | +0.8% | +5.2% |
| GLP-1 Agonist X (10 µg/kg/day) | -1.5% | -8.5% |
| Liraglutide (10 µg/kg/day) | -1.2% | -6.7% |
Experimental Protocols
A detailed description of the methodologies for the key experiments is provided below.
1. In Vitro GLP-1 Receptor Activation Assay
-
Cell Line: CHO-K1 cells stably expressing the human GLP-1 receptor.
-
Method: Cells were seeded in 96-well plates and incubated with varying concentrations of the test compounds (GLP-1 (7-36), GLP-1 Agonist X, Liraglutide) for 30 minutes at 37°C.
-
Detection: Intracellular cyclic AMP (cAMP) levels were measured using a competitive immunoassay kit.
-
Analysis: Dose-response curves were generated, and EC50 values were calculated using a four-parameter logistic fit.
2. In Vivo Efficacy Study in db/db Mice
-
Animal Model: Male db/db mice (8 weeks old), a genetic model of type 2 diabetes.
-
Acclimation: Animals were acclimated for one week with ad libitum access to standard chow and water.
-
Treatment: Mice were randomly assigned to three groups (n=10/group): Vehicle (saline), GLP-1 Agonist X (10 µg/kg), and Liraglutide (10 µg/kg). Treatments were administered via subcutaneous injection once daily for 28 days.
-
Endpoints:
-
HbA1c: Blood samples were collected at baseline and at the end of the study for HbA1c measurement using a commercially available assay.
-
Body Weight: Body weight was recorded weekly.
-
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.
Signaling Pathway and Experimental Workflow Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor signaling cascade leading to insulin secretion.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the in vivo efficacy study in db/db mice.
Comparative Analysis of Melanocortin-4 Receptor Agonists for Rare Genetic Obesities
A comprehensive guide for researchers and drug development professionals comparing the novel compound Filimelnotide to the current standard-of-care, Setmelanotide (B515575), in the context of treating rare genetic disorders of obesity.
Introduction
Obesity resulting from rare genetic defects in the melanocortin-4 receptor (MC4R) pathway presents a significant therapeutic challenge. This pathway is a critical regulator of energy homeostasis and appetite.[1] The current standard-of-care for these conditions is setmelanotide, a first-in-class MC4R agonist.[2][3] This guide provides a comparative analysis of a novel investigational compound, this compound, against setmelanotide, focusing on their mechanisms of action, signaling pathways, and available clinical and preclinical data.
Disclaimer: As of the latest search, no public data is available for a compound named "this compound." The following comparison is based on the established data for setmelanotide and presents a framework for evaluating a hypothetical new-generation MC4R agonist, herein referred to as this compound. The data presented for this compound is illustrative and intended to guide the comparative evaluation once actual data becomes available.
Mechanism of Action and Signaling Pathway
Both setmelanotide and the hypothetical this compound are designed to act as agonists for the MC4R, which is predominantly expressed on neurons in the paraventricular nucleus (PVN) of the hypothalamus.[2] Activation of the MC4R is a key step in the leptin-melanocortin signaling pathway, which reduces hunger and increases energy expenditure.[3][4]
Setmelanotide's Mechanism: Setmelanotide is an 8-amino acid cyclic peptide analog of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH).[4] It is a potent and selective agonist for the MC4R, with approximately 20-fold greater activity at MC4R compared to other melanocortin receptors.[4][5] Upon binding, setmelanotide activates the Gαs-protein-coupled receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of downstream targets to increase the excitability of anorexigenic neurons, leading to reduced appetite and weight loss.[2] Notably, setmelanotide has not been associated with the increases in heart rate or blood pressure observed with some other MC4R agonists.[3]
This compound's Hypothesized Mechanism: It is hypothesized that this compound, as a next-generation MC4R agonist, may exhibit biased agonism. This could involve a higher potency for cAMP formation with a weaker effect on other signaling pathways like ERK1/2 phosphorylation, potentially leading to a more targeted therapeutic effect with an improved safety profile.[2]
Signaling Pathway Diagram
References
A Comparative Guide to Melanocortin-4 Receptor Agonists for Obesity
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) pathway is a critical regulator of energy homeostasis and appetite, making it a prime target for the development of anti-obesity therapeutics. This guide provides a comparative analysis of key MC4R agonists, including the approved drug setmelanotide (B515575) and several investigational compounds. The information is intended to assist researchers and drug development professionals in understanding the current landscape and future directions in this therapeutic area.
Mechanism of Action: The MC4R Pathway
MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that results in decreased food intake and increased energy expenditure. Genetic mutations that impair the MC4R pathway can lead to severe obesity. MC4R agonists are designed to mimic the action of α-MSH, thereby restoring the function of this critical pathway.
The primary signaling cascade initiated by MC4R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP is a key second messenger that mediates the receptor's effects on appetite and energy balance.
Comparative Performance Data
The following tables summarize the available quantitative data for setmelanotide and other investigational MC4R agonists.
Table 1: In Vitro Pharmacology of MC4R Agonists
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity | Developer |
| Setmelanotide | MC4R | 2.1[1] | 0.27[1][2] | >20-fold selective for MC4R over MC1R and MC3R[1] | Rhythm Pharmaceuticals |
| Bremelanotide | MC1R, MC4R | ND | ND | Non-selective agonist for several melanocortin receptors | Palatin Technologies |
| Bivamelagon | MC4R | ND | ND | Oral MC4R agonist | Rhythm Pharmaceuticals |
| RM-718 | MC4R | ND | ND | MC1R-sparing | Rhythm Pharmaceuticals |
| PL7737 | MC4R | ND | ND | Oral selective MC4R agonist | Palatin Technologies |
| Courage Cmpd. | MC4R | ND | ND | Higher potency and selectivity than setmelanotide in animal models | Courage Therapeutics |
ND: No data publicly available.
Table 2: Clinical Efficacy of MC4R Agonists in Obesity
| Compound | Phase | Population | Key Efficacy Endpoint(s) |
| Setmelanotide | Phase 3 | POMC or LEPR Deficiency Obesity | -25.6% mean weight loss at 1 year (POMC); -12.5% mean weight loss at 1 year (LEPR)[3] |
| Phase 3 | Bardet-Biedl Syndrome (BBS) | A significant proportion of patients achieve ≥10% weight reduction after 52 weeks.[4] | |
| Phase 3 | Acquired Hypothalamic Obesity | -19.8% placebo-adjusted BMI reduction at 52 weeks. | |
| Bivamelagon | Phase 2 | Acquired Hypothalamic Obesity | -9.3% BMI reduction (600mg cohort) and -7.7% BMI reduction (400mg cohort) at 14 weeks, compared to a 2.2% increase in the placebo group.[5][6] |
Table 3: Preclinical Efficacy of Investigational MC4R Agonists
| Compound | Animal Model | Key Finding(s) |
| RM-718 | Diet-induced obese rats | Comparable activity to setmelanotide on body weight and food intake reduction.[7] |
| Obese Zucker rats (LepR deficient) | Reduction in body weight and body weight gain.[7] | |
| PL7737 | Diet-induced obese (DIO) rat model | High dose (monotherapy): 10% weight loss after 4 days. High dose + Tirzepatide: 15% weight loss after 4 days.[8] |
| PL8905 | Diet-induced obese (DIO) rats | Monotherapy: 1.6% to 3.4% decline in body weight. Combination with GLP-1: 2.9% to 5.1% decline in body weight.[9] |
| Courage Cmpd. | Animal Models | Demonstrated significantly higher potency and selectivity than setmelanotide.[10][11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of key methodologies used in the characterization of MC4R agonists.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the melanocortin receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a specific melanocortin receptor subtype (e.g., MC4R).
-
Competitive Binding: A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Detection: The amount of radiolabeled ligand bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
Ki Calculation: The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To measure the functional potency (EC50) of an agonist in activating the MC4R signaling pathway.
-
Methodology:
-
Cell Culture: Cells expressing the MC4R are cultured.
-
Agonist Stimulation: The cells are treated with various concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, often based on principles like competitive immunoassays with fluorescent or luminescent readouts.[12][13]
-
Data Analysis: A dose-response curve is generated, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated.
-
Rodent Food Intake Studies
-
Objective: To evaluate the in vivo efficacy of an MC4R agonist on appetite and food consumption.
-
Methodology:
-
Animal Model: Typically, diet-induced obese (DIO) rodents or genetic models of obesity are used.
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions.
-
Drug Administration: The test compound is administered, often via subcutaneous injection or oral gavage.
-
Food Intake Measurement: Food consumption is measured at regular intervals over a specified period. This can be done manually by weighing the food or using automated systems that continuously monitor food intake.[14][15][16]
-
Data Analysis: The food intake of the treated group is compared to a vehicle-treated control group.
-
Concluding Remarks
Setmelanotide has demonstrated the therapeutic potential of MC4R agonism for the treatment of rare genetic obesities. The development of next-generation compounds by companies such as Rhythm Pharmaceuticals, Palatin Technologies, and Courage Therapeutics highlights the ongoing efforts to improve upon the existing therapies. These newer compounds aim to offer enhanced selectivity, improved side effect profiles (e.g., avoiding hyperpigmentation by being MC1R-sparing), and more convenient dosing regimens (e.g., oral or weekly administration). The preclinical and early clinical data for these investigational agents are promising and warrant further investigation to fully characterize their efficacy and safety profiles. As more data becomes available, the comparative landscape of MC4R agonists will continue to evolve, offering new possibilities for the treatment of a broader range of obesity-related disorders.
References
- 1. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Drug Shows 9.3% BMI Reduction in Phase 2 Obesity Trial Results | RYTM Stock News [stocktitan.net]
- 6. Rhythm Pharmaceuticals Reports Positive Phase 2 Trial Results for Bivamelagon in Acquired Hypothalamic Obesity with Significant BMI Reductions | Nasdaq [nasdaq.com]
- 7. Rhythm Pharmaceuticals advances next-generation MC4R agonist toward clinic for hypothalamic obesity | BioWorld [bioworld.com]
- 8. palatin.com [palatin.com]
- 9. Palatin Announces Positive Preclinical Data Showing Synergistic Weight Loss; Initiating Clinical Study of Melanocortin 4 Receptor Agonist + GLP-1 in Obese Patients [prnewswire.com]
- 10. Courage MC4R agonist drug candidates demonstrate potential to transform GLP1 obesity therapy [couragetx.com]
- 11. MC4R Agonist Drug Candidates Demonstrate Potential to Transform GLP1 Obesity Therapy - PR.com [pr.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 67.20.83.195 [67.20.83.195]
- 15. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Melanocortin Receptor Agonist Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of melanocortin receptor agonists, focusing on the Melanocortin-4 Receptor (MC4R). Due to the absence of publicly available data for "Filimelnotide," this document serves as a template, utilizing data from two well-characterized MC4R agonists, Setmelanotide and Bremelanotide , to illustrate the required comparative framework. The experimental protocols and data presentation structures provided herein can be applied to this compound as data becomes available.
Introduction to Melanocortin Receptor Agonists
Melanocortin receptor agonists are a class of drugs that bind to and activate melanocortin receptors, which are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes. The melanocortin system includes five receptor subtypes (MC1R to MC5R). MC4R, primarily expressed in the hypothalamus, is a key regulator of energy homeostasis, appetite, and body weight. Activation of MC4R by an agonist stimulates a cascade of intracellular events, leading to a decrease in food intake and an increase in energy expenditure, making it a significant target for the treatment of obesity and other metabolic disorders.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for MC4R agonists involves binding to the receptor and activating the Gαs signaling pathway. This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological effects of reduced appetite and increased energy expenditure.
Comparative Analysis of Melanocortin Receptor Agonists: A Focus on Therapeutic Window
A comprehensive comparative analysis of Filimelnotide's therapeutic window is not feasible at this time due to the lack of publicly available preclinical and clinical data for this specific compound. Extensive searches for "this compound" did not yield any scientific publications, clinical trial data, or press releases containing the necessary information on its efficacy, safety, dose-response relationship, or therapeutic index.
This guide will instead provide a comparative overview of three other melanocortin receptor agonists for which public data is available: Bremelanotide , Setmelanotide , and the investigational compound PL-8177 . The analysis will focus on their mechanisms of action, available efficacy and safety data, and the experimental approaches used to evaluate them, providing a framework for understanding the therapeutic window of this class of drugs.
Introduction to Melanocortin Receptor Agonists
Melanocortin receptors (MCRs) are a family of G-protein coupled receptors involved in a wide range of physiological processes, including sexual function, appetite and metabolism, and inflammation. Agonists targeting these receptors have been developed for various therapeutic indications. This guide focuses on a comparative analysis of their therapeutic window, which is a measure of a drug's safety and efficacy, comparing the dose required for a therapeutic effect to the dose that causes toxicity.
Comparative Data of Selected Melanocortin Receptor Agonists
While a direct comparison with this compound is not possible, the following tables summarize the available quantitative data for Bremelanotide, Setmelanotide, and PL-8177. It is important to note that direct cross-comparison of all parameters is challenging due to the different stages of development, indications, and available data for each compound.
| Compound | Target Receptor(s) | Approved Indication(s) | Key Efficacy Findings (Clinical) | Common Adverse Events (Clinical) |
| Bremelanotide | Non-selective MCR agonist (MC1R, MC3R, MC4R, MC5R) | Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women | Statistically significant improvement in desire and decrease in distress related to HSDD.[1][2][3] | Nausea, flushing, headache, injection site reactions.[1][3] |
| Setmelanotide | MC4R Agonist | Chronic weight management in adult and pediatric patients with certain rare genetic disorders of obesity.[4] | Statistically significant and clinically meaningful weight loss and reduction in hunger.[5][4] | Injection site reactions, hyperpigmentation, nausea, headache.[5] |
| PL-8177 | MC1R Agonist | Investigational (Ulcerative Colitis) | Preclinical data: Significant reduction in inflammation in animal models of colitis.[6][7][8][9][10][11] | Preclinical data: Reported to be well-tolerated in animal studies.[7][9][12] |
| Compound | Receptor Affinity/Potency (Preclinical) | Efficacy (Preclinical Models) | Safety/Toxicology (Preclinical) |
| Bremelanotide | High affinity for MC4R.[2] | Increased measures of solicitation in female rats.[13][14] | Transient increases in blood pressure observed in some studies.[15][16] |
| Setmelanotide | Potent MC4R agonist. | Dose-dependent decreases in food intake and body weight in rodent models with intact MC4R function.[2] | No significant increases in heart rate or blood pressure reported in preclinical and clinical studies.[17] |
| PL-8177 | Potent and selective MC1R agonist with sub-nanomolar affinity and EC50 functional values.[8][18][19][20][21][22] | Efficacy in animal models of inflammatory bowel disease.[6][8][9][10][11][19][20] | Excellent safety profile with no observed safety or tolerability issues in rats and dogs.[9][12] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for interpreting and comparing data across different studies. While specific, comprehensive protocols are often proprietary, the following sections outline the general methodologies used to assess the efficacy and safety of melanocortin receptor agonists.
In Vitro Receptor Binding and Activation Assays
The initial characterization of a melanocortin receptor agonist involves determining its binding affinity and functional activity at the target receptor(s).
-
Experimental Workflow:
In vitro characterization workflow. -
cAMP Accumulation Assay: This is a common functional assay to measure the activation of Gs-coupled receptors like the melanocortin receptors.
-
Protocol:
-
Cells stably or transiently expressing the melanocortin receptor of interest are cultured.
-
Cells are incubated with the test compound at various concentrations.
-
The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) are measured using techniques like ELISA or HTRF.
-
Dose-response curves are generated to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
-
In Vivo Efficacy Models
The therapeutic potential of melanocortin receptor agonists is evaluated in relevant animal models of the target disease.
-
MC4R Agonists for Obesity:
-
Model: Diet-induced obese (DIO) mice or rats, or genetic models of obesity (e.g., db/db mice).
-
Protocol:
-
Animals are fed a high-fat diet to induce obesity.
-
The test compound is administered (e.g., subcutaneously, orally) at different doses.
-
Endpoints such as food intake, body weight, body composition (fat mass vs. lean mass), and metabolic parameters (e.g., glucose tolerance, insulin (B600854) sensitivity) are measured over time.
-
-
-
MC1R Agonists for Inflammatory Bowel Disease:
-
Model: Chemically induced colitis models in rodents (e.g., using dextran (B179266) sulfate (B86663) sodium (DSS) or dinitrobenzene sulfonic acid (DNBS)).
-
Protocol:
-
Colitis is induced in the animals.
-
The test compound is administered (e.g., orally, systemically).
-
Disease activity is assessed by monitoring body weight, stool consistency, and rectal bleeding.
-
At the end of the study, colonic tissue is collected for histological analysis of inflammation and damage.
-
-
Safety and Toxicology Assessment
A critical component of determining the therapeutic window is a thorough evaluation of the compound's safety profile.
-
Experimental Workflow:
Preclinical safety assessment workflow. -
Cardiovascular Safety Pharmacology: Given that some melanocortin agonists have shown cardiovascular effects, this is a key area of investigation.
-
Protocol:
-
Conscious, telemeterized animals (e.g., dogs, non-human primates) are used to continuously monitor cardiovascular parameters.
-
The test compound is administered at various doses, including and exceeding the anticipated therapeutic range.
-
Blood pressure, heart rate, and electrocardiogram (ECG) are recorded and analyzed for any adverse changes.
-
-
Signaling Pathways of Melanocortin Receptors
The therapeutic and adverse effects of melanocortin agonists are mediated through their interaction with specific MCRs and the subsequent activation of intracellular signaling cascades.
References
- 1. Rhythm Pharmaceuticals Presents Data from Phase 3 Pediatrics Trial at Pediatric Endocrine Society Annual Meeting – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 2. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Rhythm Pharmaceuticals Presents Data from Phase 3 Pediatrics Trial at Pediatric Endocrine Society Annual Meeting – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 5. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity [insight.jci.org]
- 7. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans [frontiersin.org]
- 12. Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MC4R Agonist Drug Candidates Demonstrate Potential to Transform GLP1 Obesity Therapy - PR.com [pr.com]
- 14. Bremelanotide: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. palatin.com [palatin.com]
- 17. Rhythm Pharmaceuticals Announces Late-breaking Data from Phase 3 Trials of Setmelanotide in POMC and LEPR Deficiency Obesities at ObesityWeek 2019 [einpresswire.com]
- 18. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. palatin.com [palatin.com]
- 20. Palatin Announces Completion of Patient Enrollment in Phase 2 Study of Orally Administered Melanocortin Agonist PL8177 in Ulcerative Colitis [prnewswire.com]
- 21. palatin.com [palatin.com]
- 22. palatin.com [palatin.com]
In the landscape of melanocortin receptor agonists, setmelanotide (B515575) and bremelanotide (B69708) stand out as two prominent therapeutic agents. While both molecules modulate the melanocortin system, they have been developed for distinct clinical indications and exhibit different pharmacological profiles. This guide provides a detailed comparison of setmelanotide and bremelanotide, summarizing their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.
Mechanism of Action
Both setmelanotide and bremelanotide function by activating melanocortin receptors, but their receptor selectivity and downstream effects differ, aligning with their therapeutic applications.
Setmelanotide is a potent agonist of the melanocortin-4 receptor (MC4R)[1][2][3]. The MC4R is a key component of the leptin-melanocortin pathway in the hypothalamus, which regulates hunger, satiety, and energy expenditure[2][4]. In certain rare genetic disorders of obesity, mutations in genes such as POMC, PCSK1, or LEPR disrupt this pathway, leading to impaired MC4R signaling, hyperphagia (unrelenting hunger), and severe early-onset obesity[2]. Setmelanotide acts as a replacement therapy by directly activating the MC4R, thereby restoring downstream signaling, which is intended to reduce hunger and promote weight loss[3]. It is an eight-amino acid cyclic peptide that is approximately 20-fold more potent than the endogenous agonist α-melanocyte stimulating hormone (α-MSH) at the MC4R[1].
Bremelanotide , on the other hand, is a non-selective melanocortin receptor agonist, acting on several melanocortin receptors, including MC1R, MC3R, and MC4R[5][6]. For the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women, its therapeutic effect is primarily attributed to its action on MC4R in the central nervous system[5][7]. The activation of these receptors is thought to modulate brain pathways involved in sexual response and desire[5]. One hypothesis suggests that bremelanotide stimulates the release of dopamine (B1211576) in the medial preoptic area of the hypothalamus, a region implicated in sexual behavior[6].
Signaling Pathway of Melanocortin Receptor Agonists
Clinical Efficacy
Direct head-to-head clinical trials comparing setmelanotide and bremelanotide have not been conducted due to their distinct indications. The following tables summarize key efficacy data from their respective pivotal clinical trials.
Table 1: Summary of Setmelanotide Clinical Trial Data for Rare Genetic Obesity
| Trial/Indication | Primary Endpoint | Setmelanotide | Placebo/Comparator | Reference |
| Phase 3 (POMC or LEPR Deficiency) | Proportion of patients with ≥10% weight loss at ~1 year | 80% (POMC), 45.5% (LEPR) | N/A (single-arm) | [8] |
| Mean change in hunger score at ~1 year | -27.1% (POMC), -43.7% (LEPR) | N/A (single-arm) | [8] | |
| Phase 3 (Bardet-Biedl Syndrome) | Proportion of patients ≥12 years with ≥10% weight reduction at 52 weeks | 34.5% | N/A (open-label) | [9] |
| Mean percent change in body weight from baseline | -6.2% | N/A (open-label) | [9] | |
| Phase 2 (Hypothalamic Obesity) | Proportion of patients with ≥5% reduction in BMI at 16 weeks | 89% | <5% (historic control) | [10] |
| Mean reduction in BMI across all patients | 15% | N/A | [10] |
Table 2: Summary of Bremelanotide Clinical Trial Data for HSDD (RECONNECT Studies)
| Trial | Primary Endpoint | Bremelanotide | Placebo | p-value | Reference |
| RECONNECT (Integrated) | Change in Female Sexual Function Index-Desire Domain (FSFI-D) score | 0.35 | N/A | <0.001 | [11] |
| Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score | -0.33 | N/A | <0.001 | [11] | |
| RECONNECT (Study 301) | Change in FSFI-D score | 0.30 | N/A | <0.001 | [11] |
| Change in FSDS-DAO Item 13 score | -0.37 | N/A | <0.001 | [11] | |
| RECONNECT (Study 302) | Change in FSFI-D score | 0.42 | N/A | <0.001 | [11] |
| Change in FSDS-DAO Item 13 score | -0.29 | N/A | 0.005 | [11] |
Safety and Tolerability
The safety profiles of setmelanotide and bremelanotide reflect their mechanisms of action and routes of administration.
Setmelanotide: The most common adverse events reported in clinical trials were injection site reactions, skin hyperpigmentation, nausea, and vomiting[8]. Depression and suicidal ideation have also been reported as potential adverse effects[12].
Bremelanotide: The most frequently reported adverse events include nausea, flushing, and headache[11]. Bremelanotide can also cause a transient increase in blood pressure and a decrease in heart rate, and it is contraindicated in individuals with uncontrolled hypertension or cardiovascular disease[5].
Table 3: Common Adverse Events
| Adverse Event | Setmelanotide | Bremelanotide |
| Nausea | Yes | Yes (most common) |
| Injection Site Reaction | Yes (common) | Yes |
| Skin Hyperpigmentation | Yes (common) | Yes |
| Flushing | No | Yes (common) |
| Headache | No | Yes (common) |
| Vomiting | Yes | Yes |
| Increased Blood Pressure | No | Yes (transient) |
Experimental Protocols
The clinical development programs for both molecules involved rigorous, placebo-controlled, or open-label trials to establish efficacy and safety.
Generalized Clinical Trial Workflow
Setmelanotide Phase 3 Trials (POMC or LEPR Deficiency): These were single-arm, open-label, multicenter trials[8].
-
Participants: Patients aged 6 years or older with a confirmed diagnosis of POMC or LEPR deficiency obesity.
-
Intervention: Open-label setmelanotide was administered for 12 weeks. Participants who achieved at least 5 kg of weight loss (or ≥5% if baseline weight was <100 kg) entered an 8-week placebo-controlled withdrawal phase, followed by 32 additional weeks of open-label treatment[8].
-
Primary Endpoint: The proportion of participants achieving at least 10% weight loss from baseline at approximately 1 year[8].
-
Key Secondary Endpoint: Mean percentage change in the "most hunger" score on an 11-point Likert-type scale at approximately 1 year[8].
Bremelanotide Phase 3 RECONNECT Studies: These were two identical, randomized, double-blind, placebo-controlled, multicenter trials[11][13].
-
Participants: Premenopausal women with a diagnosis of HSDD.
-
Design: The studies included a 4-week no-treatment qualification period, a 4-week single-blind placebo run-in period to establish baseline, and a 24-week double-blind treatment period where patients were randomized 1:1 to receive either bremelanotide (1.75 mg) or placebo[13][14]. An optional 52-week open-label extension phase followed[15].
-
Intervention: Bremelanotide 1.75 mg or placebo was self-administered subcutaneously as needed before sexual activity[11][15].
-
Co-primary Efficacy Endpoints:
Conclusion
Setmelanotide and bremelanotide are both valuable therapeutic options that leverage the melanocortin system. However, they are not interchangeable. Setmelanotide is a highly selective MC4R agonist designed as a precision medicine for rare genetic disorders of obesity, where it addresses the underlying pathophysiology of a disrupted energy homeostasis pathway. Bremelanotide is a non-selective melanocortin agonist that acts on central pathways to improve sexual desire in women with HSDD. The choice between these molecules is determined entirely by the clinical indication. Future research may explore the potential of other selective melanocortin agonists for a variety of conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Bremelanotide Acetate? [synapse.patsnap.com]
- 8. Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 3 Trial in Participants With Obesity Due to Bardet-Biedl Syndrome or Alström Syndrome: Efficacy and Safety of the Melanocortin 4 Receptor Agonist Setmelanotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Setmelanotide for the treatment of acquired hypothalamic obesity: a phase 2, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Prespecified and Integrated Subgroup Analyses from the RECONNECT Phase 3 Studies of Bremelanotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Filimelnotide's Research Claims: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the claimed performance of Filimelnotide against a relevant alternative, supported by experimental data from a hypothetical independent verification study. All data, protocols, and compounds described herein are for illustrative purposes.
Introduction
This compound is a novel synthetic peptide under investigation for its potential neuroprotective and anti-inflammatory properties. Initial research claims suggest that it acts as a potent agonist for the G-protein coupled receptor (GPCR) known as Neuro-regenerative Receptor Alpha (NR-alpha), a receptor implicated in promoting neuronal survival and downregulating inflammatory signaling pathways.
This guide compares the efficacy of this compound with "Alternatide," a small molecule inhibitor of Neuro-Inflammatory Kinase (NIK), an enzyme known to be a key mediator in the pro-inflammatory cascade within the central nervous system. The following sections present data from a hypothetical independent study designed to verify the primary research claims of this compound.
Comparative Performance Data
An independent study was conducted to assess the primary functional parameters of this compound and Alternatide. The key findings are summarized below.
Table 1: Comparison of In Vitro Efficacy
| Parameter | This compound | Alternatide |
| Target Affinity/Inhibition | Ki = 2.5 nM (NR-alpha) | IC50 = 15.8 nM (NIK) |
| Neuronal Cell Viability Increase | + 45% | + 28% |
| TNF-alpha Reduction | - 62% | - 55% |
Signaling Pathway of this compound
This compound is purported to exert its effects through the activation of the NR-alpha receptor. The proposed signaling cascade is outlined in the diagram below.
Experimental Workflow for Verification
The independent verification study followed a structured workflow to ensure the reproducibility and objectivity of the results.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neuronal Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human neuroblastoma SH-SY5Y cells were seeded in 96-well plates at a density of 1x10^4 cells/well and cultured for 24 hours.
-
Induction of Stress: Oxidative stress was induced by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM for 2 hours.
-
Treatment: The H2O2-containing medium was replaced with a fresh medium containing either this compound (100 nM), Alternatide (100 nM), or a vehicle control. Cells were incubated for 24 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.
TNF-alpha Quantification (ELISA)
This protocol outlines a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Tumor Necrosis Factor-alpha (TNF-alpha) in cell culture supernatants.
-
Plate Coating: A 96-well plate was coated with a capture antibody specific for human TNF-alpha overnight at 4°C.
-
Blocking: The plate was washed and blocked with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants from the MTT assay treatment groups were added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody for human TNF-alpha was added and incubated for 1 hour.
-
Enzyme Conjugation: Streptavidin-HRP (Horseradish Peroxidase) was added and incubated for 30 minutes.
-
Substrate Addition: TMB (3,3',5,5'-Tetramethylbenzidine) substrate was added, and the plate was incubated in the dark for 15-20 minutes.
-
Reaction Stop: The reaction was stopped by adding 2N H2SO4.
-
Data Acquisition: The absorbance was read at 450 nm. A standard curve was generated using recombinant TNF-alpha to determine the concentration in the samples.
Conclusion
The data from this hypothetical independent verification study suggest that this compound demonstrates potent activity at its target receptor, NR-alpha. In the context of the in vitro models used, it shows a superior ability to promote neuronal cell viability under oxidative stress and a comparable, if not slightly better, capacity to reduce the pro-inflammatory cytokine TNF-alpha when compared to the NIK inhibitor, Alternatide. These findings, while illustrative, support the initial research claims and warrant further investigation into the therapeutic potential of this compound.
A Comparative Guide to the Translational Potential of Bremelanotide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bremelanotide (B69708) (formerly known as PT-141 and marketed as Vyleesi), a melanocortin receptor agonist, with current alternative therapies for related indications. The focus is on providing objective performance data from clinical studies and detailed mechanistic insights to assess its translational potential.
Introduction to Bremelanotide
Bremelanotide is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, particularly the MC3R and MC4R, which are expressed in the central nervous system. Its primary approved indication is the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] It is also under investigation for erectile dysfunction (ED). Unlike many existing therapies that target vascular or hormonal pathways, bremelanotide's mechanism of action is centrally mediated, influencing sexual desire and arousal through neural pathways.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials of bremelanotide and its alternatives for the treatment of HSDD and ED.
Table 1: Bremelanotide vs. Flibanserin for Hypoactive Sexual Desire Disorder (HSDD) in Premenopausal Women
| Parameter | Bremelanotide (Vyleesi) | Flibanserin (Addyi) | Placebo | Source(s) |
| Primary Efficacy Endpoint | Increase in satisfying sexual events (SSEs) per month | Increase in satisfying sexual events (SSEs) per month | Increase in satisfying sexual events (SSEs) per month | [3][4][5] |
| Mean Change from Baseline in SSEs | +0.7 to +2.1 | ~+1.2 to +2.1 | +0.2 to +1.2 | [3][5][6] |
| Female Sexual Function Index-Desire (FSFI-d) Score Change | +0.30 to +0.42 | +0.6 to +0.9 | +0.6 | [5][7] |
| Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 Score Change | -0.29 to -0.37 | -0.6 to -0.9 | -0.6 | [5][7] |
| Responder Rate (PGI-I "minimally improved" or greater) | Not consistently reported in this format | 49.8% | 33.6% | [8] |
| Common Adverse Events | Nausea, flushing, headache, injection site reactions | Dizziness, somnolence, nausea, fatigue | - | [5][7] |
Table 2: Bremelanotide vs. PDE5 Inhibitors for Erectile Dysfunction (ED)
| Parameter | Bremelanotide (PT-141) | Sildenafil (Viagra) | Tadalafil (B1681874) (Cialis) | Placebo | Source(s) |
| Primary Efficacy Endpoint | Improvement in erectile function | Percentage of successful intercourse attempts | International Index of Erectile Function-Erectile Function (IIEF-EF) domain score | Varies by study | [9][10][11] |
| Successful Intercourse Attempts | Data from early trials suggest efficacy, especially in PDE5i non-responders | 57% - 69% | 61% - 72% (10mg & 20mg) | 21% - 34% | [9][10][11] |
| IIEF-EF Domain Score Improvement | Investigational, data not in this format | Significant improvement over placebo | +6.5 to +11.1 | - | [10][12] |
| Global Assessment Question (GAQ) "Improved Erections" | Not consistently reported in this format | 46.5% - 87% | 71% - 86% | 11.3% - 43.5% | [10][11] |
| Common Adverse Events | Nausea, flushing, headache | Headache, flushing, dyspepsia, visual disturbances | Headache, back pain, dyspepsia | - | [9][10][11] |
Table 3: Alternatives for Male Hypogonadism
| Parameter | Testosterone (B1683101) Replacement Therapy (TRT) | Clomiphene Citrate (B86180) | Placebo | Source(s) |
| Primary Efficacy Endpoint | Improvement in symptoms and testosterone levels | Increase in testosterone levels | - | [13][14][15] |
| Change in Total Testosterone Levels | Normalization of testosterone levels | Increase of ~2.60 ng/mL | - | [15] |
| Improvement in Libido (Standardized Mean Difference) | 0.33 | Improvement in hypogonadal symptoms reported | - | [16][17] |
| Improvement in Erectile Function (Standardized Mean Difference) | 0.25 | Variable results on erectile function | - | [16][18] |
| Common Adverse Events | Erythrocytosis, potential cardiovascular risks | Generally well-tolerated, side effects in <10% of patients | - | [15][19] |
Signaling Pathways and Mechanisms of Action
Bremelanotide Signaling Pathway
Bremelanotide is a melanocortin receptor agonist, primarily targeting the MC3 and MC4 receptors in the central nervous system. Its activation of these receptors is thought to modulate neural pathways involved in sexual arousal and desire. This action leads to an increase in dopamine (B1211576) and norepinephrine (B1679862) levels while decreasing serotonin (B10506), which is believed to enhance sexual motivation.
Caption: Bremelanotide signaling pathway in the central nervous system.
Flibanserin Signaling Pathway
Flibanserin has a different central mechanism, acting as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is thought to increase dopamine and norepinephrine levels while decreasing serotonin levels in the brain, thereby improving the balance of neurotransmitters involved in sexual desire.[20][21][22][23][24]
Caption: Flibanserin's dual-action signaling on serotonin receptors.
PDE5 Inhibitor Signaling Pathway
Phosphodiesterase type 5 (PDE5) inhibitors work peripherally to enhance erections. During sexual stimulation, nitric oxide (NO) is released, which increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP leads to smooth muscle relaxation and increased blood flow to the penis. PDE5 inhibitors block the degradation of cGMP, prolonging its effect and facilitating an erection.[25][26][27][28][29]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bremelanotide Acetate? [synapse.patsnap.com]
- 3. palatin.com [palatin.com]
- 4. longdom.org [longdom.org]
- 5. Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bremelanotide for female sexual dysfunctions in premenopausal women: a randomized, placebo-controlled dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinically Meaningful Benefit in Women with Hypoactive Sexual Desire Disorder Treated with Flibanserin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sildenafil (Viagra) for male erectile dysfunction: a meta-analysis of clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of tadalafil taken as needed for the treatment of erectile dysfunction in Asian men: results of an integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of testosterone replacement therapy in men with hypogonadism: A meta-analysis study of placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of testosterone replacement therapy in men with hypogonadism: A meta-analysis study of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clomiphene citrate for men with hypogonadism: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Testosterone therapy in hypogonadal men: a systematic review and network meta-analysis | BMJ Open [bmjopen.bmj.com]
- 17. Treatment of male hypogonadism with clomiphene citrate- where do we stay? | GSC Advanced Research and Reviews [gsconlinepress.com]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. gocm.bmj.com [gocm.bmj.com]
- 22. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 23. What is the mechanism of Flibanserin? [synapse.patsnap.com]
- 24. droracle.ai [droracle.ai]
- 25. urology-textbook.com [urology-textbook.com]
- 26. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 27. What are PDE5A inhibitors and how do they work? [synapse.patsnap.com]
- 28. hims.com [hims.com]
- 29. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Filimelnotide: A Guide for Laboratory Professionals
Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) for filimelnotide with detailed disposal instructions is not publicly available. Therefore, the following procedures are based on general best practices for the handling and disposal of uncharacterized research-grade peptides. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper disposal of this compound, ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, a precautionary approach is mandatory. Assume this compound may possess unknown biological activity and potential hazards.
Quantitative Data Summary
A critical aspect of handling a novel compound like this compound is the acknowledgment of missing safety data. The following table highlights the unavailable, yet essential, information that would typically be found in an SDS. This underscores the need for cautious handling and disposal.
| Property | Data |
| Chemical Formula | Data not publicly available; consult supplier. |
| Molecular Weight | Data not publicly available; consult supplier. |
| Appearance | Data not publicly available; consult supplier. |
| Solubility | Data not publicly available; consult supplier. |
| Hazard Class | Unknown; treat as potentially hazardous. |
| Toxicity Data (LD50/LC50) | Not established. |
| Ecotoxicity | Not established. |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), all personnel must wear appropriate PPE to prevent exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.
-
Eye Protection: Safety glasses with side shields or safety goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedures
The primary principle for the disposal of uncharacterized research chemicals is to manage them as hazardous waste through your institution's EHS program. Do not dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled liquid hazardous waste container.
-
The container should be shatter-resistant and compatible with the solvent used.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately if required by your institution.
-
Step 2: Labeling of Waste Containers
Proper labeling is critical for safe storage and disposal. The label must be legible and securely affixed to the container.
-
Label Content:
-
The words "Hazardous Waste ".
-
Chemical Name: "this compound" and the name of any solvents or other chemicals in the mixture. Avoid using abbreviations or chemical formulas.
-
Concentration: An estimated concentration or percentage of each component.
-
Hazard Statement: "Hazards Not Fully Known".
-
Principal Investigator's Name and Laboratory Information.
-
Step 3: Storage of Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Store waste away from heat sources, open flames, and incompatible chemicals.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to schedule a waste pickup.
-
Provide a complete and accurate description of the waste as required by your EHS office.
Spill and Decontamination Procedures
-
Spill Response: In the event of a spill, evacuate the immediate area if necessary. For small spills, trained personnel wearing appropriate PPE can clean it up.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep the material into a hazardous waste container.
-
For liquid spills, absorb the spill with a chemical spill kit or other absorbent material and place it in the appropriate hazardous waste container.
-
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.
Experimental Protocols and Visualizations
To provide context for the handling and potential waste generation of this compound, the following sections outline a generic experimental workflow and a hypothetical signaling pathway.
Generic Experimental Workflow for a Novel Peptide
The study of a novel peptide like this compound typically involves several stages, from initial characterization to functional assays. Each stage generates specific waste streams that must be managed appropriately.
Caption: Generic experimental workflow for a novel peptide.
Hypothetical Signaling Pathway for a Therapeutic Peptide
Many therapeutic peptides act by binding to cell surface receptors and initiating an intracellular signaling cascade. The following diagram illustrates a hypothetical pathway that a compound like this compound might modulate.
Caption: Hypothetical G-protein coupled receptor signaling pathway.
Personal protective equipment for handling Filimelnotide
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Filimelnotide to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
When handling potentially hazardous compounds like this compound, a comprehensive safety program is crucial. This includes understanding the potential hazards, selecting and using the correct PPE, and being trained in proper handling and disposal techniques.[1][2] Employers are responsible for providing the necessary PPE and ensuring that all personnel are trained on its proper use, limitations, and maintenance.[1]
Personal Protective Equipment (PPE)
The selection of PPE is dependent on the potential risk of exposure.[3] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals and drugs.
| PPE Component | Specification | Purpose | General Guidance |
| Eye and Face Protection | Safety glasses with side shields, goggles, or a face shield.[3][4][5] | To protect against splashes, sprays, and aerosols.[5][6] | Should be worn if there is any risk of the substance contacting the eyes or face.[6] Personal glasses are not a substitute for proper safety eyewear.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | To prevent skin contact with the substance.[5] | Gloves should be tested for use with the specific chemical class of this compound.[7] Always wash hands before and after handling the substance and after removing gloves.[7][8] Contaminated gloves should be changed immediately.[7] |
| Body Protection | A lab coat, gown, or coveralls made of a low-permeability fabric.[4][5] | To protect the skin and clothing from contamination.[5] | Should be worn at all times when handling the substance. Contaminated clothing should be removed promptly and decontaminated or disposed of properly.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, or a higher level of protection if warranted by a risk assessment). | To protect against inhalation of aerosols, powders, or vapors.[3][5] | The need for respiratory protection should be determined by a risk assessment of the specific procedures being performed. A complete respiratory program, including fit-testing, is required for all staff who need to use respirators.[2] Surgical masks do not provide adequate respiratory protection from chemical exposure.[2] |
Experimental Workflow for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following diagram outlines the key steps and decision points from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable items that have come into contact with this compound, such as gloves, gowns, and labware, should be considered contaminated waste.[7]
-
Containers : Contaminated waste should be placed in clearly labeled, sealed, and leak-proof containers.[8]
-
Regulations : Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous waste.[9] Consult your institution's environmental health and safety department for specific guidance.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. ashp.org [ashp.org]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. epa.gov [epa.gov]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 7. safety.duke.edu [safety.duke.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
